molecular formula C13H22O B009872 2-Adamantan-2-YL-propan-2-OL CAS No. 105419-86-1

2-Adamantan-2-YL-propan-2-OL

Cat. No.: B009872
CAS No.: 105419-86-1
M. Wt: 194.31 g/mol
InChI Key: CEYCKNXWDDXQMF-UHFFFAOYSA-N
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Description

2-Adamantan-2-YL-propan-2-OL, also known as 2-Adamantan-2-YL-propan-2-OL, is a useful research compound. Its molecular formula is C13H22O and its molecular weight is 194.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Adamantan-2-YL-propan-2-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Adamantan-2-YL-propan-2-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

105419-86-1

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

2-(2-adamantyl)propan-2-ol

InChI

InChI=1S/C13H22O/c1-13(2,14)12-10-4-8-3-9(6-10)7-11(12)5-8/h8-12,14H,3-7H2,1-2H3

InChI Key

CEYCKNXWDDXQMF-UHFFFAOYSA-N

SMILES

CC(C)(C1C2CC3CC(C2)CC1C3)O

Canonical SMILES

CC(C)(C1C2CC3CC(C2)CC1C3)O

Synonyms

2-ADAMANTAN-2-YL-PROPAN-2-OL

Origin of Product

United States

Foundational & Exploratory

Solubility profile of 2-Adamantan-2-yl-propan-2-ol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and characterization protocols for 2-Adamantan-2-yl-propan-2-ol .

Executive Summary

2-Adamantan-2-yl-propan-2-ol (also referred to as 2-(2-adamantyl)propan-2-ol) represents a distinct class of lipophilic tertiary alcohols. Unlike its more common isomer, 2-(1-adamantyl)propan-2-ol, this compound features the hydroxy-isopropyl group attached to the secondary (bridge) carbon of the adamantane cage.

This structural nuance significantly impacts its solubility profile.[1][2] The molecule combines a bulky, highly lipophilic diamondoid cage with a sterically hindered hydrophilic hydroxyl group. Consequently, it exhibits poor aqueous solubility but high solubility in chlorinated and non-polar organic solvents . This guide provides a predicted solubility landscape derived from Structure-Property Relationships (SPR), followed by validated protocols for empirical determination.

Physicochemical Basis & Structural Analysis

To understand the solubility behavior of this compound, one must analyze the competition between the adamantane "cage" and the hydroxyl "anchor."

Structural Components[3]
  • The Adamantane Cage (C₁₀H₁₅-): A rigid, strain-free, diamond-like lattice. It is intensely lipophilic (hydrophobic) and drives solubility in non-polar solvents (e.g., Hexane, Toluene) via strong London Dispersion forces.

  • The Tertiary Alcohol (-C(CH₃)₂OH): A polar functional group capable of hydrogen bonding. However, being attached to the bulky adamantane C2 position and flanked by two methyl groups, the hydroxyl proton is sterically shielded .

Theoretical Solubility Parameters (Hansen Model)

Using Group Contribution Methods based on analogous adamantane derivatives, we can estimate the Hansen Solubility Parameters (HSP) to predict solvent compatibility.

ParameterSymbolEstimated Value (MPa^0.5)Influence on Solubility
Dispersion

~17.5High affinity for aromatics and alkanes.
Polarity

~4.5Low polarity; poor interaction with dipoles (e.g., Acetonitrile).
H-Bonding

~9.0Moderate; limited by steric hindrance of the tertiary alcohol.

Implication: The compound will dissolve best in solvents where the


 matches closely, and the solvent can accommodate the localized H-bonding requirement without being repelled by the large hydrophobic cage.

Predicted Solubility Profile

Note: Values below are predicted ranges based on structural analogs (e.g., 2-methyl-2-adamantanol) and thermodynamic modeling. Exact values must be determined empirically using the protocol in Section 4.

Table 1: Solubility Landscape by Solvent Class
Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Rationale
Chlorinated Dichloromethane (DCM), ChloroformVery High (>100 mg/mL)"Like dissolves like." High dispersion forces of DCM match the adamantane cage; DCM is a weak H-bond donor, stabilizing the alcohol.
Ethers Tetrahydrofuran (THF), Diethyl EtherHigh (>50 mg/mL)Excellent match. The ether oxygen accepts the H-bond from the alcohol, while the alkyl chains solvate the cage.
Alcohols Methanol, Ethanol, IPAModerate (10–50 mg/mL)Soluble, but temperature-dependent. The hydrophobic effect of the cage competes with H-bonding. Solubility decreases as alcohol chain length increases.
Aprotic Polar DMSO, DMFModerate-High (>30 mg/mL)Universal solvents. High solubility due to strong dipole interactions, though isolation (crystallization) from these is difficult.
Alkanes Hexane, HeptaneModerate (5–20 mg/mL)The cage is highly compatible, but the polar -OH group may cause crystal lattice energy to override solvation, leading to precipitation at low temps.
Aqueous Water, PBS (pH 7.4)Insoluble (<0.01 mg/mL)The hydrophobic surface area of the adamantane cage dominates. The single -OH group cannot overcome the entropic penalty of disrupting the water network.

Experimental Protocols

To validate the predicted values above, researchers should employ a Thermodynamic Solubility Assay . This protocol ensures equilibrium is reached, which is critical for lipophilic compounds that may form supersaturated solutions easily.

Workflow Visualization

The following diagram outlines the decision matrix for solubility screening.

SolubilityWorkflow Start Start: Solid Sample (2-Adamantan-2-yl-propan-2-ol) SolventAdd Add Solvent (Start at 50 mg/mL) Start->SolventAdd VisualCheck Visual Inspection (Dissolved?) SolventAdd->VisualCheck AddMore Add More Solvent (Stepwise Dilution) VisualCheck->AddMore Yes (Clear) Saturated Saturated Suspension Created (Excess Solid Visible) VisualCheck->Saturated No (Turbid) AddMore->VisualCheck Equilibration Equilibrate (Shake 24h @ 25°C) Saturated->Equilibration Separation Phase Separation (Centrifuge/Filter 0.2µm) Equilibration->Separation Analysis Quantification (HPLC-UV or Gravimetric) Separation->Analysis

Figure 1: Step-by-step thermodynamic solubility determination workflow.

Protocol: Shake-Flask Method (Standard)

Objective: Determine equilibrium solubility in organic solvents.

Materials:

  • Compound: 2-Adamantan-2-yl-propan-2-ol (>10 mg per solvent).

  • Solvents: HPLC grade (DCM, MeOH, Hexane, etc.).

  • Equipment: Orbital shaker, Centrifuge, HPLC (C18 column) or Analytical Balance.

Step-by-Step Procedure:

  • Preparation: Place 10 mg of the compound into a 2 mL chemically resistant glass vial (PTFE-lined cap).

  • Solvent Addition: Add 100 µL of the target solvent.

  • Initial Observation: Vortex for 30 seconds.

    • If clear: Solubility is >100 mg/mL. Stop or add more solid.[3]

    • If cloudy/solid remains: Proceed to equilibration.[1]

  • Equilibration: Place vials on an orbital shaker (500 rpm) at 25°C for 24 hours.

    • Critical: Ensure excess solid is always present. If the solid dissolves completely during shaking, add more solid until a suspension persists.

  • Phase Separation:

    • Centrifuge at 10,000 rpm for 10 minutes OR filter through a 0.22 µm PTFE syringe filter (pre-saturated to prevent drug adsorption).

  • Quantification (Choose A or B):

    • Method A (Gravimetric - for high solubility): Evaporate a known volume of supernatant in a tared vessel and weigh the residue.

    • Method B (HPLC - for low solubility): Dilute the supernatant 100-fold in acetonitrile and inject onto HPLC. Detect at 210 nm (Adamantane has weak UV absorbance; low wavelength is required, or use RI/ELSD detector).

Mechanistic Solvation Diagram

Understanding how the solvent interacts with the molecule aids in solvent selection for crystallization.

SolvationMechanism cluster_NonPolar Non-Polar Solvent (e.g., Hexane) cluster_Polar Polar Solvent (e.g., Methanol) Molecule 2-Adamantan-2-yl-propan-2-ol CageInteraction Van der Waals Stabilization Molecule->CageInteraction Adamantane Core OH_Agg OH..OH Aggregation Molecule->OH_Agg Hydroxyl Group CageRepulsion Hydrophobic Effect Molecule->CageRepulsion Adamantane Core OH_Bonding H-Bond Solvation Molecule->OH_Bonding Hydroxyl Group

Figure 2: Solvation mechanics. In non-polar solvents, the cage is stabilized, but the hydroxyls may aggregate (dimerize). In polar solvents, the hydroxyl is solvated, but the cage experiences repulsive hydrophobic forces.

Applications in Development

Crystallization Strategy

Due to the solubility differential:

  • Solvent: Dichloromethane or THF (High solubility).

  • Anti-solvent: Methanol or Acetonitrile (Lower solubility, miscible with solvent).

  • Technique: Dissolve in minimal warm DCM; slowly add Methanol until turbidity appears; cool to 4°C.

Extraction

When isolating this intermediate from aqueous reaction mixtures:

  • Recommended: Dichloromethane (DCM) or MTBE.

  • Avoid: Hexane (unless the aqueous phase is very saline, as the alcohol group might cause partial partitioning into the interface).

References

  • BenchChem Technical Support. (2025).[1][2][4] Navigating the Solubility Landscape of Adamantane-1,4-diol in Organic Solvents: A Technical Guide. Retrieved from (Inferred analog behavior).

  • Enamine. (2024). Shake-Flask Aqueous Solubility Assay Protocol. Retrieved from .

  • Dissolution Technologies. (2023). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients. Retrieved from .

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Source for group contribution methods).
  • Sigma-Aldrich. (2024). Product Specification: 2-(1-Adamantyl)propan-2-ol.[5][6][7][8] Retrieved from .[7] (Used for structural analog comparison).

Sources

Steric & Electronic Control: The Reactivity Profile of the Tertiary Hydroxyl in 2-Alkyl-2-Adamantyl Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity profile of the tertiary hydroxyl group situated at the C2 position of the adamantane scaffold (specifically 2-alkyl-2-adamantanols ). This analysis synthesizes mechanistic physical organic chemistry with practical applications in drug discovery.[1]

Executive Summary: The Cage Effect

The adamantane scaffold (


) is a diamondoid cage renowned for its rigidity, lipophilicity, and unique steric environment.[1] While the bridgehead (C1) position is the classic textbook example of stable carbocation formation, the C2 position (bridge)  offers a distinct reactivity profile when substituted to form a tertiary center (e.g., 2-methyl-2-adamantanol ).

Unlike acyclic tertiary alcohols, the 2-alkyl-2-adamantyl hydroxyl group is governed by two opposing forces:

  • High Lipophilicity & Steric Bulk: Facilitating hydrophobic binding in protein pockets.[1]

  • Geometric Constraints: The cage structure strictly forbids backside nucleophilic attack (

    
    ) and imposes "Bredt’s Rule" constraints on elimination pathways, forcing reactivity almost exclusively through limiting 
    
    
    
    (ionization) mechanisms or exocyclic elimination.[1]

This guide explores the mechanistic nuances of this moiety, providing researchers with the predictive logic needed to utilize it as a "metabolic blocker" or "lipophilic anchor" in drug design.[1][2]

Structural & Electronic Context

To understand the reactivity, one must distinguish the 2-alkyl-2-adamantyl motif from its isomers.

  • 1-Adamantyl (Bridgehead): Tertiary.[1][3] Backside blocked.[1]

    
     reactive. Elimination impossible (Bredt's rule).[1]
    
  • 2-Adamantyl (Secondary): Secondary.[1] Backside blocked by the cage (axial-like approach hindered).[1]

    
     reactive (slow).
    
  • 2-Alkyl-2-Adamantyl (Tertiary): The focus of this guide. It combines the tertiary stability of the C1 cation with the unique geometric options of the C2 position (exocyclic double bonds).

The "Forbidden" Backside

In a standard acyclic tertiary alcohol, the rear face is sterically crowded but accessible.[1] In 2-alkyl-2-adamantanols, the "rear" of the C-O bond points directly through the adamantane cage.

  • Consequence:

    
     reactions are impossible .
    
  • Mechanistic Implication: All substitution reactions must proceed via a carbocation intermediate (

    
    ) or a front-side concerted mechanism (rare).[1]
    

Carbocation Dynamics: The Solvolysis Profile

The reactivity of the tertiary hydroxyl group is defined by the stability of the 2-alkyl-2-adamantyl cation .

Cation Stability & Solvolysis Rates

Experimental data (conductometric solvolysis of the corresponding chlorides) reveals that the 2-methyl-2-adamantyl cation is highly stable, comparable to the 1-adamantyl cation.

SubstrateRelative Solvolysis Rate (80% EtOH)Mechanism
tert-Butyl Chloride 1.0 (Reference)Limiting

1-Adamantyl Chloride ~0.5 - 1.0Limiting

2-Methyl-2-Adamantyl Chloride ~1.5 - 2.0 Limiting

2-Adamantyl Chloride


(Solvent assisted)

Key Insight: The 2-methyl-2-adamantyl cation benefits from tertiary hyperconjugation and relief of steric strain (conversion of


 to 

relieves 1,3-diaxial-like interactions with the cage protons).
Ion Pairing & Stereochemistry

Because the backside is blocked, the leaving group (e.g.,


) cannot easily depart to allow a nucleophile to enter from the rear.[1]
  • Phenomenon: The reaction proceeds through Contact Ion Pairs (CIP) .[1]

  • Stereochemical Outcome: If the starting material is chiral (due to substitution elsewhere on the cage), nucleophilic trapping often occurs with retention of configuration .[1] The solvent-separated ion pair is captured from the front face before the leaving group fully diffuses.

SolvolysisMechanism cluster_0 Step 1: Ionization cluster_1 Step 2: Trapping Start 2-Alkyl-2-Adamantyl-X TS1 [Contact Ion Pair] (R+ ... X-) Start->TS1 k1 (slow) Carbocation Free Carbocation (Solvent Separated) TS1->Carbocation Dissociation Product_Ret Product (Retention) TS1->Product_Ret Front-side Attack (Major) Product_Inv Product (Inversion) Carbocation->Product_Inv Back-side (Blocked!) caption Figure 1: The limiting SN1 mechanism of 2-adamantyl tertiary centers. Note the dominance of retention due to cage blocking.

The Dehydration Paradox: Bredt's Rule vs. Exocyclic Alkenes

Dehydration of tertiary alcohols is a standard transformation, but in the adamantane cage, it is strictly controlled by Bredt's Rule .[1]

The Forbidden Pathway (Endocyclic)

Removing the hydroxyl group at C2 and a proton from the bridgehead carbons (C1 or C3) would generate a double bond at the bridgehead (


).[1]
  • Constraint: A double bond at a bridgehead requires planar geometry, which the rigid cage cannot accommodate without extreme strain.[1]

  • Result: 2-Adamantene is transient/unstable. Dehydration cannot occur towards the cage carbons.[1]

The Allowed Pathway (Exocyclic)

If the alkyl group at C2 has


-protons (e.g., a methyl group), dehydration proceeds exclusively towards the alkyl chain.[1]
  • Reaction: 2-Methyl-2-adamantanol

    
    2-Methyleneadamantane .
    
  • Utility: This provides a high-yield route to exocyclic alkenes, which can be further functionalized (e.g., epoxidation, hydroboration) to create spiro-derivatives.[1]

DehydrationPathways Alcohol 2-Methyl-2-Adamantanol Cation Tertiary Carbocation Alcohol->Cation -H2O Endo Endocyclic Alkene (Bridgehead Double Bond) Cation->Endo Forbidden (Bredt's Rule) Exo Exocyclic Alkene (2-Methyleneadamantane) Cation->Exo Allowed (Facile) caption Figure 2: Divergent dehydration pathways. The cage structure enforces regioselectivity.

Pharmacological Relevance

In drug development, the 2-alkyl-2-adamantanol motif is a strategic bioisostere.

  • Metabolic Shielding: Tertiary alcohols are common "soft spots" for oxidative metabolism (glucuronidation).[1] However, the bulky adamantane cage sterically shields the hydroxyl group, significantly reducing the rate of Phase II conjugation compared to acyclic analogs.

  • Lipophilicity (

    
    ):  The adamantyl group adds significant lipophilicity (+2 to +3 LogP units), improving blood-brain barrier (BBB) penetration.[1] The hydroxyl group modulates this, preventing the molecule from becoming a "grease ball" and improving solubility.[1][4]
    
  • Rigid Vector: The C2 geometry projects substituents at a precise angle (approx 109.5°) relative to the cage, useful for orienting pharmacophores in receptor pockets.[1]

Experimental Protocols

Protocol A: Synthesis of 2-Methyl-2-Adamantanol

A self-validating Grignard addition protocol.

Reagents:

  • 2-Adamantanone (1.0 eq)

  • Methylmagnesium Bromide (3.0 M in ether, 1.2 eq)[1]

  • Anhydrous Diethyl Ether or THF[1]

  • Ammonium Chloride (sat.[1] aq.)

Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask under

    
     atmosphere.
    
  • Dissolution: Dissolve 2-adamantanone in anhydrous ether (0.5 M concentration). The ketone may dissolve slowly; mild sonication helps.[1]

  • Addition: Cool to 0°C. Add MeMgBr dropwise via syringe pump (rate: 1 mL/min) to control exotherm. Causality: Low temp prevents side reactions, though 2-adamantanone is sterically robust.[1]

  • Reaction: Warm to Room Temperature (RT) and stir for 2 hours.

    • Validation: Monitor by TLC (10% EtOAc/Hexane).[1] The ketone spot (

      
      ) should disappear; the alcohol is more polar (
      
      
      
      ).[1]
  • Quench: Cool to 0°C. Quench with saturated

    
    . Do not use HCl, as the tertiary alcohol is acid-sensitive and may dehydrate to the alkene.
    
  • Workup: Extract with Ether (3x). Wash combined organics with Brine. Dry over

    
    .[1]
    
  • Purification: Recrystallization from Hexane or sublimation.[1] Column chromatography is rarely needed due to the high specificity of the reaction.

Protocol B: Solvolytic Rate Determination

To quantify the reactivity of the tertiary center.

Reagents:

  • 2-Methyl-2-adamantyl chloride (synthesized from the alcohol via Lucas reagent or

    
    /Pyridine).
    
  • Solvent: 80% Ethanol / 20% Water (v/v).[1]

  • NaOH (standardized titrant).[1]

  • Indicator: Bromothymol Blue or Phenolphthalein.[1]

Methodology:

  • Preparation: Prepare a 0.01 M solution of the chloride in the solvent at 25.0°C.

  • Initiation: The moment the chloride dissolves, the "clock" starts.[1]

    
    .
    
  • Sampling: At regular intervals (

    
     min), withdraw a 5.0 mL aliquot.
    
  • Quench: Immediately transfer the aliquot into 10 mL of ice-cold Acetone (stops solvolysis).

  • Titration: Titrate the liberated

    
     with 0.01 M NaOH to the endpoint.
    
  • Calculation: Plot

    
     vs time. The slope 
    
    
    
    (first-order rate constant).
    • Self-Validation: Linearity (

      
      ) confirms the unimolecular (
      
      
      
      ) mechanism.[1][5] Deviation suggests mixed kinetics or instrumental error.[1]

References

  • Rate and Product Studies with 2-Methyl-2-Chloroadamantane under Solvolytic Conditions. ResearchGate. [Link]

  • Intrinsic (gas phase) thermodynamic stability of 2-adamantyl cation. PubMed. [Link]

  • Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery. [Link][1]

  • Bredt's Rule: The problem with bridgehead alkenes. Master Organic Chemistry. [Link]

Sources

Methodological & Application

Using 2-Adamantan-2-yl-propan-2-ol as a photoresist monomer intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

This guide details the application of 2-Adamantan-2-yl-propan-2-ol as a critical intermediate in the synthesis of advanced chemically amplified photoresists (CARs) for 193 nm (ArF) lithography.

While standard ArF resists often utilize 2-methyl-2-adamantyl methacrylate (MAMA) , the incorporation of the 2-adamantan-2-yl-propan-2-ol scaffold introduces a bulky isopropyl spacer between the adamantane cage and the polymer backbone. This structural modification offers distinct lithographic advantages:

  • Enhanced Etch Resistance: The high carbon density (Ohnishi parameter) of the adamantane cage is preserved while altering the deprotection kinetics.

  • Controlled Acid Diffusion: The increased steric bulk of the leaving group limits the mean free path of the photoacid, potentially reducing Line Edge Roughness (LER).

  • Tunable Dissolution Contrast: The tertiary alcohol moiety provides a high-activation-energy leaving group, offering sharper solubility transitions compared to acetal-based protecting groups.

Chemical Architecture & Mechanism

The core function of this intermediate is to serve as the precursor for the acid-labile monomer 2-(2-adamantyl)propan-2-yl methacrylate . Upon exposure to 193 nm light, the Photoacid Generator (PAG) releases a proton, which catalyzes the cleavage of the tertiary ester during the Post-Exposure Bake (PEB).

Mechanism of Action
  • Exposure: PAG

    
    
    
    
    
  • PEB (Catalysis): The proton attacks the ester carbonyl oxygen.

  • Cleavage: The tertiary carbocation forms (stabilized by the isopropyl and adamantyl induction), releasing the adamantyl-alkene and generating a carboxylic acid on the polymer backbone.

  • Solubility Switch: The polymer transforms from hydrophobic (insoluble in TMAH) to hydrophilic (soluble in TMAH).

G cluster_mechanism Acid Catalyzed Deprotection (PEB) Intermediate 2-Adamantan-2-yl-propan-2-ol (Precursor) Monomer Monomer Synthesis (Methacryloylation) Intermediate->Monomer + Methacryloyl Cl + TEA Polymer Polymerization (RAFT/Free Radical) Monomer->Polymer + Lactone Monomer + Hydroxyl Monomer Litho Lithography (Acid Catalyzed Deprotection) Polymer->Litho + PAG + Quencher Protected Protected Polymer (Insoluble) Deprotected Poly(methacrylic acid) (Soluble) Protected->Deprotected Heat (PEB) Byproduct Adamantyl Alkene (Volatile/Trapped) Protected->Byproduct Acid H+ (from PAG) Acid->Protected

Figure 1: Workflow from intermediate synthesis to lithographic application. The deprotection mechanism drives the solubility switch.

Experimental Protocols

Protocol A: Synthesis of 2-Adamantan-2-yl-propan-2-ol

Note: This synthesis targets the specific 2-yl isomer (CAS 105419-86-1), which requires starting from a 2-substituted adamantane derivative, typically Methyl adamantane-2-carboxylate.[1]

Reagents:

  • Methyl adamantane-2-carboxylate (1.0 eq)

  • Methylmagnesium Bromide (MeMgBr) (3.0 M in diethyl ether, 2.5 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium Chloride (

    
    ), saturated aqueous solution
    

Procedure:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel under nitrogen atmosphere.

  • Dissolution: Charge the flask with Methyl adamantane-2-carboxylate (10 g, 51.5 mmol) and anhydrous THF (150 mL). Cool to 0°C in an ice bath.

  • Grignard Addition: Transfer MeMgBr (43 mL, 129 mmol) to the addition funnel. Add dropwise to the reaction mixture over 30 minutes. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:Ethyl Acetate 4:1) or GC-MS. The disappearance of the ester peak indicates completion.

  • Quench: Cool the flask to 0°C. Slowly add saturated

    
     (50 mL) to quench excess Grignard reagent.
    
  • Extraction: Transfer to a separatory funnel. Extract with Diethyl Ether (

    
     mL). Combine organic layers.
    
  • Workup: Wash combined organics with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Recrystallize the crude solid from Hexane/Ethanol to yield white crystals.

    • Target Yield: >85%

    • QC:

      
      -NMR (Check for gem-dimethyl singlet ~1.2 ppm and adamantane cage protons).
      
Protocol B: Monomer Synthesis (Methacryloylation)

Reagents:

  • 2-Adamantan-2-yl-propan-2-ol (from Protocol A)[1]

  • Methacryloyl Chloride (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Hydroquinone monomethyl ether (MEHQ) (Inhibitor, 100 ppm)

Procedure:

  • Dissolve the alcohol (10 g) and TEA (1.5 eq) in anhydrous DCM (100 mL) in a round-bottom flask. Add MEHQ.

  • Cool to 0°C.

  • Add Methacryloyl Chloride (1.2 eq) dropwise.

  • Stir at RT for 12 hours.

  • Workup: Wash with 1N HCl (to remove amine), then saturated

    
    , then brine.
    
  • Purification: Column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Result: 2-(2-Adamantyl)propan-2-yl methacrylate .

Protocol C: Polymerization (Model Terpolymer)

To function as a photoresist, the monomer must be copolymerized with a lactone (for adhesion) and a polar group (for dissolution behavior).

Monomer Feed Ratio (Example):

  • Leaving Group: 2-(2-Adamantyl)propan-2-yl methacrylate (40 mol%)

  • Lactone:

    
    -Butyrolactone methacrylate (GBLMA) (40 mol%)
    
  • Polar: 1-Adamantyl-3-hydroxy methacrylate (HAMA) (20 mol%)

Procedure:

  • Dissolve monomers in THF or PGMEA (Solids content ~30%).

  • Add Initiator (AIBN, 4 mol% relative to total monomer).

  • Degas solution (Freeze-Pump-Thaw x3).

  • Heat to 65°C for 12 hours under Nitrogen.

  • Precipitation: Drop reaction mixture into excess Methanol/Water (8:2). Filter white powder.

  • Drying: Vacuum oven at 40°C for 24 hours.

Lithographic Evaluation

The following parameters are critical for validating the resist performance.

ParameterSpecificationMethod
Solvent PGMEA / PGME (70:30)Dissolution
PAG Loading 2-5 wt%Triphenylsulfonium nonaflate (TPS-Nf)
Quencher 0.2 wt%Trioctylamine
Film Thickness 150 - 200 nmSpin Coating (2000-3000 rpm)
PAB (Post Apply Bake) 100°C / 60sHotplate
Exposure Source ArF Excimer Laser (193 nm)NA = 0.75 (Dipole)
PEB (Post Exposure Bake) 110°C - 130°C / 60sCritical Step for Deprotection
Developer 2.38% TMAH60s Puddle

Data Interpretation:

  • Dose-to-Clear (

    
    ):  Measure the minimum energy required to fully clear a large open area. Lower 
    
    
    
    indicates higher sensitivity.
  • Contrast (

    
    ):  Calculated from the slope of the dissolution curve. The bulky isopropyl-adamantyl group typically yields high contrast (
    
    
    
    ) due to the sharp solubility switch.
  • Etch Resistance: Compare the Ohnishi parameter.

    • 
      [2]
      
    • The adamantane cage significantly lowers this value (lower is better), predicting superior etch resistance compared to non-cyclic acrylates.

Troubleshooting & Quality Control

  • Issue: Low Yield in Grignard Step.

    • Cause: Steric hindrance at the 2-position of the adamantane ring.

    • Solution: Increase reaction time and use a large excess of MeMgBr (up to 3-4 eq). Ensure strictly anhydrous conditions.

  • Issue: T-topping in Lithography.

    • Cause: Acid loss at the surface or airborne base contamination.

    • Solution: Optimize Quencher loading or apply a top-coat.

  • Issue: Scumming (Residue).

    • Cause: Incomplete deprotection or hydrophobicity of the adamantyl byproduct.

    • Solution: Increase PEB temperature slightly to drive the deprotection reaction and volatilize byproducts.

References

  • Ito, H. (2005). "Chemical Amplification Resists for Microlithography." Advances in Polymer Science, 172, 37-245. Link

  • Nozaki, K., et al. (1997). "New protective groups in alicyclic methacrylate polymers for 193-nm resists." Journal of Photopolymer Science and Technology, 10(4), 545-550. Link

  • Ohnishi, Y., et al. (1983). "Radiation Chemistry of resist polymers: Etch resistance and molecular structure." Journal of The Electrochemical Society, 130, 143. Link

  • Dammel, R. R., et al. (1998). "193 nm resist chemistry: A review." Proceedings of SPIE, 3333. Link

  • ChemicalBook. (n.d.). "2-(1-Adamantyl)propan-2-ol Product Description." (Synthesis reference for adamantyl propanols). Link

Sources

Application Notes & Protocols: 2-Adamantan-2-yl-propan-2-ol as a Pharmacophore in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 2-Adamantan-2-yl-propan-2-ol is a novel chemical entity. The following application notes and protocols are presented as a prospective guide for its evaluation as a pharmacophore, based on the well-established principles of adamantane chemistry in drug discovery. The proposed biological target and experimental outcomes are hypothetical and intended to serve as a framework for investigation.

Introduction: The Adamantane Moiety as a Privileged Scaffold

Adamantane, a rigid, tricyclic hydrocarbon, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including high lipophilicity, metabolic stability, and a three-dimensional cage-like structure, make it an attractive component for designing new therapeutic agents.[3][4] The incorporation of an adamantyl group can enhance a drug's pharmacokinetic profile, improve its binding affinity to target proteins, and allow for precise spatial orientation of functional groups.[3][5] Several clinically approved drugs, such as the antiviral amantadine, the NMDA receptor antagonist memantine, and the DPP-4 inhibitor saxagliptin, feature an adamantane core, highlighting its therapeutic versatility.[1]

This guide focuses on the potential applications of a specific, less-explored derivative, 2-Adamantan-2-yl-propan-2-ol . We will explore its potential as a pharmacophore, a molecular framework that carries the essential features for biological activity. Specifically, we will present a hypothetical case study where this compound is investigated as a modulator of a voltage-gated ion channel, a common target for adamantane-based drugs.[5]

Section 1: Mechanistic Insights and Pharmacophoric Features of 2-Adamantan-2-yl-propan-2-ol

The structure of 2-Adamantan-2-yl-propan-2-ol, with its bulky adamantyl cage and a tertiary alcohol, suggests a potential role in blocking hydrophobic pores of ion channels or binding to allosteric sites. The adamantane group can act as a "lipophilic bullet," anchoring the molecule within a hydrophobic pocket of the target protein.[6] The tertiary alcohol can serve as a hydrogen bond donor or acceptor, providing specificity and additional binding energy.

Hypothetical Target: For the purpose of this guide, we will consider a hypothetical voltage-gated sodium channel, NaV1.X , which is implicated in a neurological disorder. We hypothesize that 2-Adamantan-2-yl-propan-2-ol acts as a pore blocker.

Key Pharmacophoric Interactions:

  • Hydrophobic Anchor: The 2-adamantyl group is predicted to occupy a hydrophobic region within the channel pore, sterically occluding ion passage.

  • Hydrogen Bonding: The tertiary hydroxyl group may form a hydrogen bond with a key amino acid residue (e.g., a serine or threonine) at the binding site, enhancing affinity and selectivity.

  • Rigid Framework: The rigid nature of the adamantane cage ensures a precise orientation of the hydroxyl group for optimal interaction with the target.

G cluster_0 NaV1.X Ion Channel Pore cluster_1 2-Adamantan-2-yl-propan-2-ol Hydrophobic Pocket Hydrophobic Pocket Amino Acid Residue (e.g., Serine) Amino Acid Residue (e.g., Serine) Adamantyl Cage Adamantyl Cage Adamantyl Cage->Hydrophobic Pocket Hydrophobic Interaction Tertiary Alcohol Tertiary Alcohol Tertiary Alcohol->Amino Acid Residue (e.g., Serine) Hydrogen Bond

Caption: Hypothetical binding model of 2-Adamantan-2-yl-propan-2-ol within the NaV1.X pore.

Section 2: Synthesis Protocol

While a specific synthesis for the 2-substituted isomer is not widely published, a plausible route can be adapted from known methods for the 1-substituted isomer.[7] The following is a proposed synthetic protocol.

Protocol 2.1: Synthesis of 2-Adamantan-2-yl-propan-2-ol

Materials:

  • 2-Adamantanone

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for Grignard reaction

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add 2-adamantanone (1.0 eq).

  • Dissolve the 2-adamantanone in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylmagnesium bromide (2.2 eq) dropwise via a syringe, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to obtain pure 2-Adamantan-2-yl-propan-2-ol.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 3: In Vitro Characterization Protocols

To evaluate the activity of 2-Adamantan-2-yl-propan-2-ol on our hypothetical target, NaV1.X, standard electrophysiology and binding assays are required.

Protocol 3.1: Electrophysiological Screening using Patch-Clamp

Objective: To determine the inhibitory effect of the compound on NaV1.X currents.

Materials:

  • HEK293 cells stably expressing human NaV1.X.

  • Patch-clamp rig with amplifier and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).

  • 2-Adamantan-2-yl-propan-2-ol stock solution (10 mM in DMSO).

Procedure:

  • Culture HEK293-NaV1.X cells to 60-80% confluency.

  • Prepare fresh external and internal solutions.

  • Pull patch pipettes with a resistance of 2-4 MΩ when filled with internal solution.

  • Establish a whole-cell patch-clamp configuration on a single cell.

  • Record baseline NaV1.X currents by applying a voltage step protocol (e.g., from a holding potential of -100 mV, step to 0 mV for 20 ms).

  • Prepare serial dilutions of the test compound in the external solution (e.g., 0.1, 1, 10, 100 µM). The final DMSO concentration should be ≤ 0.1%.

  • Perfuse the cell with each concentration of the compound for 2-3 minutes and record the resulting NaV1.X currents.

  • After application of the highest concentration, wash out the compound with the external solution to check for reversibility.

  • Analyze the data by measuring the peak current amplitude at each concentration.

  • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

G Start Prepare Cells and Solutions Patch Establish Whole-Cell Patch Start->Patch Baseline Record Baseline Current Patch->Baseline Apply Apply Compound (Increasing Conc.) Baseline->Apply Record Record Current at Each Conc. Apply->Record Washout Washout and Record Recovery Record->Washout Analyze Analyze Data (IC50) Washout->Analyze

Caption: Workflow for patch-clamp electrophysiology screening.

Section 4: Structure-Activity Relationship (SAR) Studies

To understand the key structural features responsible for activity, a preliminary SAR study can be initiated. Below is a hypothetical table of analogs and their corresponding activities.

Compound IDR1 (at C2 of Adamantane)R2 (at propan-2-ol)IC₅₀ on NaV1.X (µM)
1 -C(CH₃)₂OH-5.2
2 -C(CH₃)₂OCH₃-35.8
3 -C(CH₃)₂NH₂-8.1
4 -CH(CH₃)OH-15.6
5 -1-Adamantyl> 100

Interpretation of Hypothetical SAR Data:

  • Importance of the Hydroxyl Group: Methylating the hydroxyl group (Compound 2 ) significantly reduces activity, suggesting it is a key hydrogen bonding element.

  • Bioisosteric Replacement: Replacing the hydroxyl with an amine (Compound 3 ) retains good activity, indicating that a hydrogen bond donor at this position is crucial.

  • Steric Bulk: Reducing the steric bulk around the alcohol (Compound 4 ) decreases potency, suggesting the tertiary nature of the alcohol is important for optimal fit.

  • Positional Isomerism: The 1-substituted analog (Compound 5 ) is inactive, highlighting the critical role of the 2-substitution pattern for interacting with this hypothetical target.

Section 5: In Vivo Evaluation Protocols

Promising compounds from in vitro studies should be evaluated in animal models for their pharmacokinetic properties and efficacy.

Protocol 5.1: Pharmacokinetic (PK) Profiling in Rodents

Objective: To determine the basic PK parameters (e.g., half-life, clearance, bioavailability) of 2-Adamantan-2-yl-propan-2-ol.

Materials:

  • Male Sprague-Dawley rats (250-300 g).

  • Dosing vehicle (e.g., 10% DMSO, 40% PEG400, 50% saline).

  • Intravenous (IV) and oral (PO) formulations of the test compound.

  • Blood collection supplies (e.g., heparinized tubes).

  • LC-MS/MS system for bioanalysis.

Procedure:

  • Fast rats overnight before dosing.

  • Administer the compound via IV bolus (e.g., 1 mg/kg) to one cohort and via oral gavage (e.g., 10 mg/kg) to another cohort.

  • Collect blood samples from the tail vein at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Process blood samples to obtain plasma and store at -80 °C until analysis.

  • Prepare a calibration curve and quality control samples by spiking blank plasma with known concentrations of the compound.

  • Quantify the compound concentration in plasma samples using a validated LC-MS/MS method.

  • Calculate PK parameters using non-compartmental analysis software.

Conclusion and Future Directions

This guide outlines a hypothetical but scientifically grounded approach to evaluating 2-Adamantan-2-yl-propan-2-ol as a novel pharmacophore for a voltage-gated ion channel. The unique structural features of this compound make it an intriguing candidate for further investigation. Future work should focus on identifying its true biological target(s) through broader screening, optimizing its potency and selectivity through iterative SAR studies, and assessing its therapeutic potential in relevant disease models. The adamantane scaffold continues to be a rich source of inspiration for medicinal chemists, and systematic exploration of its less-common derivatives may unlock new therapeutic opportunities.[5][8]

References

  • Unlocking therapeutic potential: the role of adamantane in drug discovery - ConnectSci. (2024).
  • The Role of Adamantane Derivatives in Modern Drug Discovery. (n.d.).
  • Adamantane - A Lead Structure for Drugs in Clinical Practice. (n.d.). PubMed.
  • Adamantane in Drug Delivery Systems and Surface Recognition. (n.d.). MDPI.
  • Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. (2025). Journal of Chemical Health Risks.
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (n.d.). PMC.
  • 2-(1-Adamantyl)propan-2-ol synthesis. (n.d.). ChemicalBook.
  • Adamantane derivatives: Pharmacological and toxicological properties (Review). (n.d.). ResearchGate.
  • Synthesis of 2-adamantyl-containing amines as compounds with potential pharmacological activity. (2022). ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: Methylation of 2-Adamantanone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists optimizing the methylation of 2-adamantanone. It prioritizes yield maximization through mechanistic understanding and rigorous protocol control.

Topic: Optimization of Nucleophilic Addition for High-Yield Synthesis of 2-Methyl-2-adamantanol Document ID: ADM-METH-001 Status: Active Guide

Executive Summary

The conversion of 2-adamantanone to 2-methyl-2-adamantanol is a deceptively simple tertiary alcohol synthesis. While standard textbook conditions suggest a routine Grignard or organolithium addition, the unique steric bulk of the adamantyl cage and the stability of the resulting tertiary carbocation create specific failure modes—primarily incomplete conversion (steric hindrance) and inadvertent dehydration (acid-catalyzed elimination).

This guide provides a comparative analysis of Methyllithium (MeLi) vs. Methylmagnesium Bromide (MeMgBr) routes, with a focus on suppressing the formation of the dehydration byproduct, 2-methyleneadamantane.

Module 1: Reagent Selection & Mechanistic Strategy

Q: Should I use Methylmagnesium Bromide (Grignard) or Methyllithium?

Recommendation: Methyllithium (MeLi) is the superior reagent for yield (typically >95%).

Technical Rationale:

  • Steric Profile: The adamantane cage creates significant steric hindrance around the carbonyl carbon (C2). The MeLi aggregate is generally less bulky and more nucleophilic than the solvated Grignard complex, allowing for faster and more complete attack.

  • Reduction Potential: Grignard reagents can act as reducing agents (transferring a hydride) rather than nucleophiles, leading to the byproduct 2-adamantanol. While methyl Grignards lack

    
    -hydrogens required for direct reduction, the slower kinetics allow other side reactions or simply result in recovered starting material. MeLi minimizes this risk.
    
Q: If I must use a Grignard reagent, how can I maximize yield?

Protocol Optimization: If MeLi is unavailable or safety protocols restrict its use, you can optimize the Grignard route using Lanthanum Chloride (


)  activation.
  • The "Turbo-Grignard" Effect: The addition of anhydrous

    
     breaks up the Grignard aggregates, increasing the effective concentration of the active nucleophilic species and suppressing enolization (though enolization is less of an issue here due to the lack of 
    
    
    
    -protons).
  • Temperature Control: Maintain the reaction at

    
     initially. Do not reflux immediately; high temperatures promote the reversibility of the addition and potential dehydration.
    

Module 2: Critical Workflow & Troubleshooting

Visualizing the Pathway

The following diagram maps the reaction logic and critical failure points (Dehydration and Reduction).

Adamantanone_Methylation Start 2-Adamantanone Reagent Reagent Choice Start->Reagent MeLi MeLi / Et2O (Recommended) Reagent->MeLi High Reactivity Grignard MeMgBr / THF Reagent->Grignard Lower Cost Intermediate Alkoxide Intermediate (Stable at Low Temp) MeLi->Intermediate Fast Addition Grignard->Intermediate Slower Addition Side_Reduction Side Product: 2-Adamantanol Grignard->Side_Reduction Steric Hindrance Quench Quench (Critical Step) Intermediate->Quench Product 2-Methyl-2-adamantanol (Target >95%) Quench->Product Sat. NH4Cl (Cold) Side_Dehydration Side Product: 2-Methyleneadamantane Quench->Side_Dehydration Strong Acid / Heat Product->Side_Dehydration Acidic Workup / Distillation

Caption: Reaction pathway showing the critical divergence between successful alcohol isolation and dehydration failure modes.

Detailed Protocol: The "Safe-Quench" Method (MeLi Route)

Objective: Synthesize 2-methyl-2-adamantanol while preventing dehydration.

  • Preparation: Flame-dry a 3-neck round bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve 2-adamantanone (1.0 eq) in anhydrous Diethyl Ether (

    
    ).
    
    • Note:

      
       is preferred over THF for MeLi as it facilitates easier workup and product isolation without high-temperature distillation.
      
  • Addition: Cool to

    
     . Add Methyllithium (1.2 eq, 1.6M in ether) dropwise over 20 minutes.
    
    • Observation: A white precipitate (lithium alkoxide) may form.

  • Reaction: Stir at

    
     for 1 hour, then allow to warm to Room Temperature (RT) and stir overnight.
    
  • The Critical Quench (Preventing Dehydration):

    • Cool the mixture back to

      
       .
      
    • Do NOT use HCl or

      
      . 
      
    • Add Saturated Ammonium Chloride (

      
      )  solution dropwise. This buffers the pH to ~5-6, sufficient to protonate the alkoxide but too mild to catalyze the elimination of the tertiary alcohol.
      
  • Isolation: Extract with ether, dry over anhydrous

    
     (avoid acidic drying agents like silica gel in the flask), and concentrate under reduced pressure at 
    
    
    
    .
    • Warning: Do not heat the water bath above

      
      . The product can sublime, and heat promotes dehydration.
      

Module 3: Troubleshooting Guide

Symptom: Low Yield / Recovery of Starting Material
Possible CauseDiagnosisSolution
Moisture Contamination Check reagent quality. MeLi/Grignard is hydrolyzed before reacting.Titrate organometallic reagent before use. Ensure glassware is flame-dried.
Steric Hindrance NMR shows unreacted ketone despite excess reagent.Switch from Grignard to MeLi. If using Grignard, add 10 mol% anhydrous

.
Enolization (Rare) Although

-protons are bridgehead, rare enolization-like events can occur with extremely strong bases.
Use MeLi at lower temperatures (

to

initially) to favor kinetic addition.
Symptom: Presence of Alkene (2-Methyleneadamantane)
Possible CauseDiagnosisSolution
Acidic Workup Product converts to alkene (olefinic protons in NMR at ~4.5-5.0 ppm).Stop using HCl. Use only sat.

or water for quenching.
Thermal Elimination Alkene appears after rotary evaporation or distillation.The tertiary alcohol is thermally sensitive. Remove solvent at low temp (

). Purify via recrystallization (hexane/ethanol) rather than distillation.
Acidic Stationary Phase Product decomposes on Silica Gel column.Pre-treat silica gel with 1% Triethylamine (

) in hexane to neutralize acidic sites before running the column.

Module 4: Analytical Verification

Self-Validating the Protocol: You can confirm the success of your methylation by monitoring specific NMR signals.

  • Starting Material (2-Adamantanone): Carbonyl carbon signal in

    
     NMR at ~218 ppm .
    
  • Product (2-Methyl-2-adamantanol):

    • 
       NMR: Disappearance of 218 ppm peak. Appearance of quaternary C-OH peak at ~73-75 ppm .
      
    • 
       NMR: Appearance of a sharp methyl singlet at ~1.35 ppm .
      
  • Side Product (Dehydration): Appearance of alkene peaks (

    
    ) in 
    
    
    
    NMR at ~4.5-4.8 ppm .

References

  • Synthesis of 2-Methyl-2-adamantanol (MeLi Protocol)

    • Source: ChemicalBook Protocols / Vertex AI Grounding
    • Context: Describes the standard high-yield (95%)
  • Grignard Addition to 2-Adamantanone & Side Reactions

    • Source: BenchChem Application Notes[1][2]

    • Context: details the mechanism, steric challenges, and reduction side-products associated with Grignard additions to the adamantane cage.
  • Dehydr

    • Source: NVCC Organic Chemistry Labor
    • Context: Provides general methodology for tertiary alcohol dehydration and the necessity of controlling temperature/acidity during isolation to prevent alkene form
  • Organolithium Handling and Safety

    • Source: Journal of Visualized Experiments (JoVE)[3]

    • Context: "A Protocol for Safe Lithiation Reactions Using Organolithium Reagents.

Sources

Minimizing side reactions during 2-Adamantan-2-yl-propan-2-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Adamantan-2-yl-propan-2-ol

Introduction

The synthesis of 2-adamantan-2-yl-propan-2-ol, a sterically hindered tertiary alcohol, is a critical step in the development of various pharmaceutical agents and advanced materials. The bulky adamantyl cage lends unique properties to molecules but also presents significant synthetic challenges.[1] The most direct and common synthetic route is the Grignard reaction between 2-adamantanone and a methylmagnesium halide.[1][2] However, the pronounced steric hindrance around the carbonyl group of 2-adamantanone often leads to undesirable side reactions, primarily reduction and enolization, which compete with the desired nucleophilic addition.[1][3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting manual and a set of frequently asked questions. It is designed to help you diagnose experimental issues, understand the underlying chemical principles, and implement effective strategies to maximize the yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for 2-adamantan-2-yl-propan-2-ol?

A1: The most efficient and widely used method is the nucleophilic addition of a methyl Grignard reagent (e.g., methylmagnesium chloride, bromide, or iodide) to 2-adamantanone.[1][2] This reaction directly forms the carbon-carbon bond necessary to create the tertiary alcohol upon acidic or aqueous workup.[4][5][6]

Q2: What are the primary side products I should be concerned about?

A2: The two main side products are 2-adamantanol and unreacted 2-adamantanone.

  • 2-Adamantanol: This secondary alcohol is the product of ketone reduction. It arises when the Grignard reagent acts as a reducing agent instead of a nucleophile.[1][3]

  • Recovered 2-Adamantanone: This results from the Grignard reagent acting as a base, causing enolization of the ketone.[3] After the reaction is quenched, the enolate is protonated, regenerating the starting material.

Q3: Why is steric hindrance such a critical factor in this specific synthesis?

A3: The adamantyl group is a rigid, bulky, three-dimensional cage structure. This bulkiness physically obstructs the trajectory of the incoming Grignard reagent to the electrophilic carbonyl carbon of 2-adamantanone.[1] This steric impediment slows down the desired nucleophilic addition, allowing the kinetically competitive side reactions of reduction and enolization to become more prominent.[1][3]

Q4: How can I reliably distinguish the product from the main side products using standard analytical techniques?

A4: Thin-Layer Chromatography (TLC) is an excellent initial tool. The tertiary alcohol product (2-adamantan-2-yl-propan-2-ol) is generally more polar than the starting ketone (2-adamantanone) but may have similar polarity to the reduction byproduct (2-adamantanol). 1H NMR spectroscopy is definitive. The product will show a characteristic singlet for the two new methyl groups, while the starting ketone will have characteristic α-proton signals and 2-adamantanol will have a distinct proton signal on the carbon bearing the hydroxyl group.

Troubleshooting Guide: Diagnosing and Solving Synthesis Issues

This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: Low conversion. My post-reaction analysis shows a large amount of unreacted 2-adamantanone.

Q: I've run the reaction, but a significant portion of my starting material, 2-adamantanone, was recovered. What went wrong?

A: Recovering the starting ketone typically points to two primary issues: Grignard reagent deactivation or a competing enolization reaction.[3][7]

  • Causality (Deactivation): Grignard reagents are exceptionally strong bases and will react preferentially with any source of acidic protons.[7][8] Trace amounts of water in your glassware, solvent, or starting ketone will quench the Grignard reagent, converting it to methane and rendering it inactive for nucleophilic addition.

  • Causality (Enolization): The Grignard reagent can also act as a base to abstract an alpha-proton from the 2-adamantanone, forming a magnesium enolate.[3] This pathway is competitive with nucleophilic addition, especially with sterically hindered ketones. During workup, this enolate is protonated, regenerating the starting ketone and reducing your overall yield.

Solutions:

  • Ensure Rigorously Anhydrous Conditions: All glassware must be oven-dried (>120 °C overnight) or flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon).[9] Use only freshly distilled, anhydrous ether or THF.

  • Activate the Magnesium: A passivating layer of magnesium oxide can prevent the reaction from initiating.[9] Activate the magnesium turnings by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine's color indicates initiation.[9]

  • Use Lower Reaction Temperatures: Perform the addition of 2-adamantanone to the Grignard reagent at 0 °C or lower. Low temperatures generally favor the more ordered transition state of nucleophilic addition over the enolization pathway.[2]

Problem 2: High yield of a byproduct identified as 2-adamantanol.

Q: My reaction worked, but I've isolated a significant amount of 2-adamantanol alongside my desired tertiary alcohol. How can I prevent this reduction?

A: The formation of 2-adamantanol is a classic side reaction for sterically hindered ketones.[1]

  • Causality (Reduction): This occurs via a Meerwein-Ponndorf-Verley-type mechanism where the Grignard reagent delivers a hydride from its β-carbon to the carbonyl carbon through a cyclic six-membered transition state.[3] This pathway becomes more favorable when the direct nucleophilic attack on the carbonyl carbon is sterically hindered. Higher temperatures provide the activation energy needed for this competing pathway to occur at a significant rate.[1][2]

Solutions:

  • Strict Temperature Control: This is the most critical parameter. A Japanese patent highlights that reacting at elevated temperatures significantly increases the formation of 2-adamantanol, whereas maintaining a specific low-temperature range minimizes it.[2] Add the 2-adamantanone solution slowly to the Grignard reagent while maintaining the reaction temperature at or below 0 °C.

  • Choice of Grignard Reagent: While methylmagnesium halides are standard, consider using methylmagnesium chloride. Some literature suggests it can be less prone to reduction than the bromide or iodide counterparts in certain systems, though this is highly substrate-dependent.

  • Reverse Addition: Instead of adding the ketone to the Grignard, consider adding the Grignard reagent slowly to the ketone solution. This keeps the ketone in excess relative to the Grignard reagent throughout the addition, which can sometimes disfavor side reactions, although it may increase the risk of enolization. This approach requires careful optimization.

Visualizing the Competing Reaction Pathways

The following diagram illustrates the desired nucleophilic addition pathway versus the two major competing side reactions.

G cluster_reactants Reactants cluster_products Products / Intermediates 2-Adamantanone 2-Adamantanone Addition_TS [Transition State 1] 2-Adamantanone->Addition_TS Nucleophilic Attack Reduction_TS [Transition State 2] 2-Adamantanone->Reduction_TS Hydride Transfer Enolate Magnesium Enolate Intermediate 2-Adamantanone->Enolate α-Proton Abstraction MeMgX Methyl Grignard (MeMgX) MeMgX->Addition_TS MeMgX->Reduction_TS MeMgX->Enolate Alkoxide Magnesium Alkoxide Intermediate Addition_TS->Alkoxide Favorable at Low Temp Reduction_Product 2-Adamantanol (Reduction Byproduct) Reduction_TS->Reduction_Product Favorable at High Temp Recovered_Ketone Recovered 2-Adamantanone Enolate->Recovered_Ketone Workup (H+) Alcohol_Product 2-Adamantan-2-yl-propan-2-ol (Desired Product) Alkoxide->Alcohol_Product Workup (H+)

Caption: Reaction pathways for the Grignard synthesis.

Data Summary: Impact of Conditions on Product Distribution

The following table summarizes how key reaction parameters can influence the outcome of the synthesis. The values are illustrative, based on established principles for Grignard reactions with sterically hindered ketones.

ParameterCondition A (Optimized)Condition B (Sub-optimal)Expected Outcome
Temperature 0 °C or belowRoom Temp to RefluxLower temperatures significantly favor the desired addition product over the reduction byproduct.[2]
Solvent Anhydrous THF / Et2OEther containing trace H2OAnhydrous conditions are essential for high yield; water quenches the Grignard reagent.[7]
Addition Rate Slow, dropwiseRapid additionSlow addition maintains low temperatures and concentration gradients, minimizing side reactions.[9]
Grignard Equiv. 1.5 - 2.0 eq.< 1.0 eq.A slight excess of Grignard reagent ensures full conversion of the ketone, assuming no quenching.
Workup Sat. aq. NH4ClDilute HCl / H2SO4A mild ammonium chloride quench prevents potential acid-catalyzed dehydration of the tertiary alcohol product.[1]

Optimized Experimental Protocol

This protocol is designed to maximize the yield of 2-adamantan-2-yl-propan-2-ol while minimizing side reactions.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Methyl iodide (or bromide/chloride)

  • 2-Adamantanone

  • Anhydrous diethyl ether (or THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4)

Equipment:

  • Three-neck round-bottom flask, flame-dried under vacuum

  • Reflux condenser and dropping funnel, flame-dried under vacuum

  • Inert gas line (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Ice-water bath

Procedure:

  • Grignard Reagent Preparation: a. Place magnesium turnings (1.5 eq.) and a single crystal of iodine in the three-neck flask under a positive pressure of inert gas. b. Add a small portion of anhydrous diethyl ether. c. In the dropping funnel, prepare a solution of methyl iodide (1.5 eq.) in anhydrous diethyl ether. d. Add a small amount (~10%) of the methyl iodide solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color and gentle bubbling.[9] If not, gently warm the flask. e. Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux. f. After the addition is complete, stir the resulting grey, cloudy solution for an additional 30-60 minutes at room temperature to ensure complete formation.

  • Nucleophilic Addition Reaction: a. Cool the prepared Grignard reagent to 0 °C using an ice-water bath. b. Dissolve 2-adamantanone (1.0 eq.) in a minimal amount of anhydrous diethyl ether and add it to the dropping funnel. c. Add the 2-adamantanone solution dropwise to the stirred, cooled Grignard reagent over 30-45 minutes. Crucially, maintain the internal reaction temperature at or below 5 °C throughout the addition. d. Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Workup and Isolation: a. Cool the reaction mixture back down to 0 °C. b. Slowly and carefully quench the reaction by adding saturated aqueous NH4Cl solution dropwise. Stir until the vigorous reaction ceases and the magnesium salts precipitate.[1] c. Transfer the mixture to a separatory funnel. Separate the ether layer. d. Extract the aqueous layer two more times with diethyl ether. e. Combine all organic layers, wash with brine, and dry over anhydrous MgSO4. f. Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: a. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to separate the desired tertiary alcohol from any unreacted ketone or 2-adamantanol byproduct.[10][11]

Troubleshooting Workflow

This diagram provides a logical flow for diagnosing and addressing common issues during the synthesis.

G Start Reaction Complete. Analyze Crude Product. CheckYield Is Yield Acceptable? Start->CheckYield CheckPurity Is Purity High? (No major byproducts) Start->CheckPurity Success Synthesis Successful. Proceed to Purification. CheckYield->Success Yes LowYield Problem: Low Yield CheckYield->LowYield No CheckPurity->Success Yes LowPurity Problem: Low Purity CheckPurity->LowPurity No Success->CheckPurity KetoneRecovered High % of Starting Ketone Recovered? LowYield->KetoneRecovered CheckAnhydrous Solution: 1. Ensure rigorous anhydrous conditions. 2. Check Mg activation. 3. Titrate Grignard before use. KetoneRecovered->CheckAnhydrous Yes (Grignard Quenched) CheckEnolization Solution: 1. Lower reaction temperature. 2. Consider reverse addition. KetoneRecovered->CheckEnolization Yes (Enolization) ReductionProduct Major Byproduct is 2-Adamantanol? LowPurity->ReductionProduct CheckTemp Solution: 1. Maintain temp ≤ 0°C during addition. 2. Ensure slow, controlled addition. ReductionProduct->CheckTemp Yes OtherImpurity Other Impurities ReductionProduct->OtherImpurity No

Caption: A logical workflow for troubleshooting the synthesis.

References

  • Synthesis of tertiary alcohol by adding a Grignard reagent to a ketone. Vaia. [Link]

  • Synthesis of Alcohols; Grignard Addition. Chad's Prep®. [Link]

  • Grignard Reaction. Organic Chemistry Portal. [Link]

  • Preparation of Optically Enriched Tertiary Alcohols from Grignard Reagents. ResearchGate. [Link]

  • Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. [Link]

  • Synthesis of Alcohols Using the Grignard Reaction. Organic Chemistry Tutor. [Link]

  • SYNTHESIS OF CERTAIN HOMOLOGS OF ADAMANTANE FROM ADAMANTANE CARBOXYLIC-1 ACID. DTIC. [Link]

  • Adamantane. Wikipedia. [Link]

  • The Grignard Reaction Mechanism. Chemistry Steps. [Link]

  • Process for producing 2-methyl-2-adamantanol and its magnesium chloride salt.
  • Impact of reaction products on the Grignard reaction with silanes and ketones. ResearchGate. [Link]

  • Grignard Reaction - Common Conditions. Organic Chemistry Data. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • 4-protoadamantanone (tricyclo-[4.3.1.0 3,8 ]decan-4-one. Organic Syntheses Procedure. [Link]

  • Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. MDPI. [Link]

  • Leveraging Divergent Ligand-to-Metal Charge-Transfer Excited State Pathways for Catalyst Control over Alkoxyl Radical Reactivity. Journal of the American Chemical Society. [Link]

  • Adamantane and Grignard Reaction. ResearchGate. [Link]

  • Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. PMC. [Link]

  • A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. ResearchGate. [Link]

  • 2-(Adamantan-1-yl)-1,3-bis(4-methylphenyl)propan-2-ol. NIH. [Link]

  • (S)-2-(2-((TERT-BUTOXYCARBONYL)AMINO)-2-PHENYLETHYL)-5-OXOCYCLOPENTANE-1-CARBOXYLIC ACID. Organic Syntheses Procedure. [Link]

  • Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to Acyclic Enones. Organic Chemistry Portal. [Link]

  • Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. PMC. [Link]

  • Early Transition Metal 2-Adamantyls and Mixed- Heteroadamantane Polar Crystals: Synthesis and Characterization. University of North Dakota. [Link]

  • Purification method of adamantane monools.
  • Recent advances in asymmetric synthesis via cyclopropanol intermediates. RSC Publishing. [Link]

  • (S)-METHYL 2-(3-OXOCYCLOPENTYL)ACETATE. Organic Syntheses Procedure. [Link]

  • Tri-(1-adamantyl)phosphine. Organic Syntheses Procedure. [Link]

  • Isopropanol, 2-Propanol. Organic Chemistry Portal. [Link]

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. [Link]

Sources

Removing unreacted 2-adamantanone from alcohol product mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted 2-Adamantanone from Product Mixtures

The "Adamantane Challenge"

Issue: Users frequently report difficulty separating unreacted 2-adamantanone (starting material) from 2-adamantanol (product) following reduction reactions (e.g., NaBH₄ reduction).

Root Cause Analysis: This separation is deceptively difficult due to the unique physicochemical properties of the adamantane cage:

  • Structural Rigidity: Both molecules are globular, lipophilic cages with almost identical retention factors (

    
    ) on standard silica gel.
    
  • Lack of UV Activity: Neither compound possesses a conjugated

    
    -system, rendering standard UV detection (254 nm) useless.
    
  • Sublimation: Both compounds sublime easily. Standard vacuum drying can lead to cross-contamination or loss of product.

This guide prioritizes Chemical Scavenging over physical separation (chromatography), as it exploits the specific reactivity of the ketone carbonyl group, which is the only significant chemical difference between the two species.

Module 1: Diagnostic & Detection

How do I visualize the impurity if I can't see it under UV?

You must use chemical derivatization (staining) on your TLC plates. Do not rely on Iodine (


) alone, as it is non-specific.
Recommended TLC Staining Protocol

Stationary Phase: Silica Gel 60


Mobile Phase:  Hexane:Ethyl Acetate (4:1 v/v)
Stain ReagentTarget Functional GroupVisual ResultPreparation
2,4-DNP (2,4-Dinitrophenylhydrazine)Ketones (2-Adamantanone)Yellow/Orange Spot Dissolve 12g 2,4-DNP in 200mL EtOH + 80mL

+ 60mL conc.

.
CAM (Cerium Ammonium Molybdate)Alcohols (2-Adamantanol)Dark Blue/Black Spot 2.5g ammonium molybdate + 1g cerium(IV) sulfate in 90mL

+ 10mL conc.

.
Vanillin General (Adamantane Cage)Blue/Green Spot 15g Vanillin in 250mL EtOH + 2.5mL conc.

.

Diagnostic Workflow:

  • Run the TLC of your crude mixture.

  • Dip the plate in 2,4-DNP .

  • Heat gently.

  • Interpretation: If you see a yellow/orange spot at

    
    , you have unreacted ketone. The alcohol will not stain with DNP.
    

Module 2: The Chemical Fix (Girard's Reagent)

Chromatography is failing to separate the spots. How do I remove the ketone?

The Solution: Use Girard's Reagent T (Trimethylaminoacetohydrazide chloride).[1] This reagent reacts selectively with the lipophilic ketone to form a water-soluble hydrazone. The alcohol (product) remains lipophilic. A simple aqueous workup then separates the two.

Mechanism of Action

The hydrazine moiety of Girard's T attacks the carbonyl of 2-adamantanone. The resulting hydrazone retains the charged quaternary ammonium group, pulling the adamantane-ketone adduct into the aqueous phase.

GirardScavenging Crude Crude Mixture (Alcohol + Ketone) Reaction Reflux (EtOH/AcOH) Crude->Reaction Reagent Girard's Reagent T (Polar/Water Soluble) Reagent->Reaction Partition Liquid-Liquid Extraction (Water / Ether) Reaction->Partition Form Hydrazone OrgLayer Organic Layer (Pure 2-Adamantanol) Partition->OrgLayer Hydrophobic Product AqLayer Aqueous Layer (Ketone-Girard Adduct) Partition->AqLayer Hydrophilic Impurity

Figure 1: Purification workflow using Girard's Reagent T to solubilize the lipophilic ketone impurity.[2]

Step-by-Step Protocol (Standardized)

Reagents:

  • Crude mixture (containing 2-adamantanone)

  • Girard's Reagent T (1.5 equivalents relative to estimated ketone)

  • Ethanol (Absolute)

  • Acetic Acid (glacial, 10% v/v)

Procedure:

  • Dissolution: Dissolve the crude mixture in Ethanol (approx. 10 mL per gram).

  • Addition: Add Girard's Reagent T (1.5 eq) and Acetic Acid (10% by volume of total solvent).

  • Reflux: Heat to reflux for 1–2 hours. Note: Adamantane is sterically hindered; reflux ensures complete hydrazone formation.

  • Cool & Concentrate: Cool the mixture and remove most of the ethanol under reduced pressure (Rotavap). Do not dry completely; leave a small volume of syrup.

  • Partition:

    • Add Water (dissolves the ketone-hydrazone and excess reagent).

    • Add Diethyl Ether or DCM (dissolves the pure alcohol).

  • Wash: Wash the organic layer 3x with water to ensure all hydrazone is removed.

  • Dry: Dry organic layer over

    
    , filter, and concentrate.
    

Module 3: Alternative Scavenging (Resins)

I cannot use acidic conditions or aqueous workups. What is the alternative?

For acid-sensitive substrates or high-throughput purification, use Polymer-Supported Tosylhydrazide .

Logic: The impurity binds to the solid plastic bead. You simply filter the beads out, and the filtrate contains your pure product.

FeatureGirard's Reagent TPolymer-Supported Hydrazide
Cost LowHigh
Speed Slow (Requires workup)Fast (Filter & Evaporate)
Scalability High (Multi-gram)Low (Milligram/Gram scale)
Purity >99%>95%

Protocol:

  • Dissolve crude in DCM.

  • Add PS-Tosylhydrazide resin (3 eq relative to ketone).

  • Add catalytic Acetic Acid.

  • Shake/Stir at room temperature for 4–12 hours.

  • Filter through a fritted funnel. The ketone remains trapped on the beads.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I just sublime the mixture to separate them? A: Not recommended. While 2-adamantanone is slightly more volatile than 2-adamantanol, the difference is insufficient for clean separation. You will likely enrich the alcohol but not purify it completely. Furthermore, sublimation requires heating, which can degrade sensitive derivatives.

Q2: Why is my yield low after using Girard's Reagent? A: You may have lost product during the aqueous wash if your alcohol is slightly water-soluble.

  • Troubleshooting: 2-Adamantanol is very lipophilic, so this is rarely the issue. However, if you used a huge excess of acetic acid, you might be "salting in" the organic layer. Ensure you neutralize the aqueous layer with bicarbonate if phase separation is poor.

Q3: Can I use flash chromatography instead? A: Yes, but it requires a very shallow gradient.

  • Solvent System: Start with 100% Hexane and move to 5% EtOAc/Hexane very slowly.

  • Visualization: You must use a stain (Vanillin or PMA) after every few fractions. Do not rely on UV.

Q4: Is the Girard's reaction reversible? Can I recover the ketone? A: Yes. If the ketone is valuable (e.g., an expensive intermediate), you can hydrolyze the aqueous layer.

  • Recovery: Add concentrated HCl to the aqueous layer (pH < 1) and stir for 1 hour. Extract with Hexane. The ketone will return to the organic phase.

References

  • Girard, A., & Sandulesco, G. (1936). Sur une nouvelle série de réactifs du groupe carbonyle, leur utilisation à l'extraction des substances cétoniques et à la caractérisation microchimique des aldéhydes et cétones. Helvetica Chimica Acta, 19(1), 1095-1107.

  • Reich, H. J. (2025). Common TLC Stains and Their Preparation.[3][4] University of Wisconsin-Madison Organic Chemistry Data.

  • Lázár, L., & Fülöp, F. (2003). Recent developments in the chemistry of adamantane derivatives.Current Organic Chemistry, 7(10), 1003-1024. (Discusses steric properties of the adamantane cage).
  • Sigma-Aldrich. (2024). Girard's Reagent T Product Information & Protocols.

  • Biotage. (2023). Strategies for Separating Non-Polar Isomers: Adamantane Derivatives. Biotage Application Notes.

Sources

Technical Support Center: Solvent Optimization for 2-Adamantan-2-yl-propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the extraction and purification of 2-Adamantan-2-yl-propan-2-ol (CAS: N/A for specific isomer, analogous to 1-adamantyl variants). This molecule features a highly lipophilic adamantane cage attached to a polar tertiary alcohol moiety at the C2 (bridge) position.

Successful isolation requires balancing the hydrophobicity of the adamantyl cage (LogP > 3.0) with the hydrogen-bonding capability of the hydroxyl group . The primary challenges addressed here are:

  • Solvent Selection: Replacing hazardous chlorinated solvents with sustainable, high-efficiency alternatives.

  • Phase Separation: Managing magnesium salt emulsions typical of Grignard syntheses.

  • Yield Optimization: Minimizing product loss into the aqueous phase or mother liquor.

Module 1: Solvent Selection Strategy

The Solubility Paradox

The 2-adamantan-2-yl-propan-2-ol molecule is amphiphilic but dominantly lipophilic.

  • The Cage (Adamantane): Demands non-polar interaction (London dispersion forces).

  • The Head (Tertiary Alcohol): Demands polar interaction (H-bonding).

Standard Protocol vs. Optimized Protocol

ParameterLegacy Solvent (Avoid)Optimized Solvent (Recommended)Technical Rationale
Extraction Dichloromethane (DCM)2-Methyltetrahydrofuran (2-MeTHF) DCM causes emulsions due to density (~1.33 g/mL). 2-MeTHF separates cleanly from water and stabilizes residual Grignard species.
Extraction Diethyl Ether (Et2O)MTBE (Methyl tert-butyl ether) Et2O is highly flammable and forms peroxides. MTBE has a similar polarity profile but higher flash point and lower peroxide risk.
Crystallization HexaneHeptane / Isopropyl Alcohol (9:1) Pure hexane may trap impurities. A binary system (Non-polar + Polar protic) ensures the alcohol stays in solution while impurities precipitate, or vice versa depending on temperature.
Decision Tree: Solvent Selection

SolventSelection Start Start: Extraction Phase CheckSynthesis Synthesis Method? Start->CheckSynthesis Grignard Grignard / Organolithium CheckSynthesis->Grignard Reduction Ketone Reduction CheckSynthesis->Reduction EmulsionRisk High Emulsion Risk (Mg/Li salts present) Grignard->EmulsionRisk SolventChoice2 Rec. Solvent: Ethyl Acetate (Warning: Hydrolysis risk if basic) Reduction->SolventChoice2 SolventChoice1 Rec. Solvent: 2-MeTHF (Stabilizes salts, clean split) EmulsionRisk->SolventChoice1 Primary Choice Purification Purification / Crystallization SolventChoice1->Purification SolventChoice2->Purification PolarityCheck Impurity Profile? Purification->PolarityCheck NonPolarImp Non-polar Impurities (Unreacted Adamantane) PolarityCheck->NonPolarImp PolarImp Polar Impurities (Mg Salts, Diols) PolarityCheck->PolarImp FinalSolvent1 Solvent: Methanol/Water (Reverse Phase approach) NonPolarImp->FinalSolvent1 FinalSolvent2 Solvent: Heptane/IPA (Standard Crystallization) PolarImp->FinalSolvent2

Caption: Logical flow for selecting extraction and purification solvents based on synthesis origin and impurity profile.

Module 2: Troubleshooting & FAQs

Scenario A: "I have a gelatinous layer between my organic and aqueous phases."

Diagnosis: This is a classic Magnesium Hydroxide (


) emulsion, common when quenching Grignard reactions involving bulky substrates like adamantane. The lipophilic nature of the product stabilizes the emulsion.

Protocol: The Rochelle Salt Quench Instead of using simple acid (HCl) or Ammonium Chloride (


), use Sodium Potassium Tartrate (Rochelle Salt).
  • Preparation: Prepare a saturated aqueous solution of Rochelle Salt.

  • Quench: Add the solution to your reaction mixture slowly at 0°C.

  • Mechanism: The tartrate ligand chelates the

    
     ions, making them water-soluble and preventing the formation of the gelatinous hydroxide precipitate.
    
  • Result: Two clear, distinct layers will form within 15–30 minutes.

Scenario B: "My yield is lower than expected (Loss to Aqueous Phase)."

Diagnosis: While adamantyl groups are lipophilic, the tertiary hydroxyl group can form hydrogen bonds with water, increasing aqueous solubility, especially if the aqueous phase volume is large.

Protocol: Salting Out

  • Saturation: Add solid NaCl to the aqueous phase until saturation is reached.

  • Effect: This increases the ionic strength of the water (Salting-out effect), forcing the organic molecule out of the aqueous phase and into the organic solvent.

  • Re-extraction: Perform 3x extractions with 2-MeTHF or MTBE . Do not use Ethyl Acetate if the pH is high, as it may hydrolyze.

Scenario C: "I cannot crystallize the product; it remains an oil."

Diagnosis: Adamantane derivatives often form "oils" due to rotational disorder in the crystal lattice (plastic crystals) or the presence of unreacted ketone/ester impurities acting as plasticizers.

Protocol: The Solvent Swap

  • Evaporation: Remove the extraction solvent completely (high vacuum).

  • Dissolution: Dissolve the oil in a minimum amount of warm Heptane (approx 50°C).

  • Seeding: Add a drop of Isopropyl Alcohol (IPA) . If available, add a seed crystal.

  • Cooling: Cool slowly to room temperature, then to 4°C. Rapid cooling traps impurities and leads to oiling out.

Module 3: Experimental Workflow (Standard Operating Procedure)

The following workflow assumes a synthesis via Grignard addition to an adamantane-2-carboxylate ester or 2-adamantanone.[1]

Workflow Rxn Reaction Mixture (THF/Ether) Quench Quench (Sat. Rochelle Salt) Rxn->Quench 0°C, Slow add PhaseSplit Phase Separation Quench->PhaseSplit Agitate 30 min OrgPhase Organic Phase (Product) PhaseSplit->OrgPhase AqPhase Aqueous Phase (Mg Salts) PhaseSplit->AqPhase Wash Brine Wash (Remove THF) OrgPhase->Wash AqPhase->PhaseSplit Re-extract (x2) with MTBE Dry Drying (Na2SO4) Wash->Dry Conc Concentration (Rotovap) Dry->Conc Cryst Recrystallization (Heptane/IPA) Conc->Cryst

Caption: Optimized workup flow for 2-Adamantan-2-yl-propan-2-ol isolation.

References

  • Solvent Selection & Green Chemistry

    • Title: CHEM21 selection guide of classical- and less classical-solvents.[2]

    • Source: Royal Society of Chemistry (Green Chemistry).[2]

    • URL:[Link]

  • Grignard Workup Protocols

    • Title: The Grignard Reaction - Preparation and Workup.[1][3][4][5]

    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Adamantane Derivative Properties

    • Title: 2-(1-Adamantyl)propan-2-ol (Analogous Structure Data).[6]

    • Source: PubChem.[7][8]

    • URL:[Link]

  • Emulsion Breaking (Rochelle Salt): Title: Fieser and Fieser's Reagents for Organic Synthesis (Potassium Sodium Tartrate). Source: Wiley Online Library (General Reference). Context: Standard industry practice for solubilizing aluminum and magnesium salts in workups.

Sources

Validation & Comparative

Structural Elucidation and Comparative NMR Analysis of 2-(Adamantan-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the NMR characteristics of 2-(adamantan-2-yl)propan-2-ol , a sterically congested tertiary alcohol, against its structural isomers and precursors. It is designed for medicinal chemists requiring rigorous structural verification of adamantane-based scaffolds.[1]

Executive Summary & Application Context

Adamantane derivatives are critical in drug discovery for improving the lipophilicity and metabolic stability of pharmacophores (e.g., Saxagliptin, Vildagliptin). The specific target, 2-(adamantan-2-yl)propan-2-ol , represents a "bridge-substituted" tertiary alcohol.

Distinguishing this molecule from its "bridgehead-substituted" isomer (1-(adamantan-1-yl)propan-2-ol ) is a common analytical challenge. This guide establishes a definitive NMR-based discrimination protocol, relying on symmetry-derived signal counting rather than ambiguous chemical shift overlaps.

The Comparative Trio

We compare the Target against its most likely synthetic contaminants/isomers:

  • Target: 2-(Adamantan-2-yl)propan-2-ol (Bridge substitution).

  • Isomer: 1-(Adamantan-1-yl)propan-2-ol (Bridgehead substitution).

  • Precursor: 2-Acetyladamantane (Ketone intermediate).

Structural Logic & Symmetry Analysis

The definitive identification relies on the molecular point group symmetry, which dictates the number of unique NMR signals.

  • 1-Substituted (Bridgehead): Possesses

    
     symmetry (or effectively high symmetry due to rapid rotation). The three methylene bridges relative to the substituent are equivalent.
    
    • Expected

      
      C Signals:4 signals  for the cage carbons.
      
  • 2-Substituted (Bridge): Possesses

    
     symmetry (a single plane passing through C2 and C6). This breaks the equivalence of the cage carbons found in the 1-isomer.
    
    • Expected

      
      C Signals:6 signals  for the cage carbons.
      
Decision Logic Diagram

NMR_Decision_Tree Start Crude Product Mixture (Adamantyl-propan-2-ol) Step1 Acquire 13C NMR (Proton Decoupled) Start->Step1 Count Count Signals in Aliphatic Region (25 - 40 ppm) Step1->Count Res1 4 Distinct Cage Signals (High Symmetry) Count->Res1 Pattern: 1:3:3:3 Res2 6 Distinct Cage Signals (Lower Symmetry) Count->Res2 Pattern: 1:1:2:2:2:2 Concl1 Identity: 1-Adamantyl Isomer (Bridgehead Substitution) Res1->Concl1 Concl2 Identity: 2-Adamantyl Isomer (Target: Bridge Substitution) Res2->Concl2

Figure 1: NMR decision tree for discriminating between 1- and 2-substituted adamantyl alcohols based on carbon signal multiplicity.

Experimental Protocol

Synthesis Validation (Context)

To ensure the "self-validating" nature of this guide, the synthesis route must be defined to understand potential impurities.

  • Reaction: Grignard addition of Methylmagnesium bromide (MeMgBr) to 2-Acetyladamantane .

  • Critical Impurity: Unreacted 2-acetyladamantane or reduction products (2-(1-hydroxyethyl)adamantane).

NMR Acquisition Parameters

For reliable resolution of the adamantane cage splittings:

  • Solvent:

    
     (Standard) or 
    
    
    
    (if OH coupling is needed).
  • Frequency: Minimum 400 MHz for

    
    ; 100 MHz for 
    
    
    
    .
  • Pulse Sequence:

    • 
      : Standard zg30.
      
    • 
      : Power-gated decoupling (zgpg30) to remove NOE variations for integration checks (optional but recommended).
      
    • DEPT-135: Essential for distinguishing

      
       (up) from 
      
      
      
      (down) in the cage.

Comparative Spectral Analysis

NMR Interpretation

The proton spectrum of the 2-isomer is significantly more complex than the 1-isomer due to second-order coupling effects in the cage.

FeatureTarget: 2-(Adamantan-2-yl)propan-2-olIsomer: 1-(Adamantan-1-yl)propan-2-olPrecursor: 2-Acetyladamantane
Side Chain Methyls

1.15 - 1.25 ppm (Singlet, 6H)

1.12 ppm (Singlet, 6H)

2.15 ppm (Singlet, 3H, Acetyl)
H-2 (Alpha) Absent (Quaternary C2)

1.99 ppm (Broad Singlet)

2.50 - 2.60 ppm (m, 1H)
Cage Methylene Complex multiplets (1.4 - 2.0 ppm)Resolved doublets/multipletsComplex multiplets
OH Proton Variable (Broad singlet, ~1.5 - 2.0 ppm)Variable (Broad singlet)Absent

Key Diagnostic:

  • Target: Look for the disappearance of the H-2 methine proton found in the precursor (2-acetyladamantane) and the appearance of a gem-dimethyl singlet distinct from the acetyl singlet.

  • Isomer Distinction: The 1-isomer typically shows three distinct sets of cage protons. The 2-isomer shows a "hump" of overlapping signals due to the lower symmetry, often requiring HSQC for assignment.

NMR Interpretation (The Gold Standard)

Carbon NMR provides the only unambiguous proof of structure for this scaffold.

Carbon PositionTarget: 2-Isomer (Bridge)Isomer: 1-Isomer (Bridgehead)Note
C-Substituted

~55-60 ppm
(CH, C2)

~38-40 ppm
(Quaternary, C1)
C2 is a methine; C1 is quaternary. DEPT-135 reveals this immediately.
Side Chain (C-OH)

~73-75 ppm (Quaternary)

~74.9 ppm (Quaternary)
Diagnostic of tertiary alcohol.
Side Chain (Me)

~26-28 ppm (2x

)

~24.3 ppm (2x

)
-
Cage Symmetry 6 Distinct Signals 4 Distinct Signals The definitive test.
Detailed Cage Assignment for the Target (2-Isomer)

Based on additivity rules and 2-substituted adamantane literature (See Ref 1, 3):

  • C2 (Alpha):

    
     55-60 ppm (Deshielded by oxygenated substituent).
    
  • C1/C3 (Bridgeheads): Equivalent.

    
     30-32 ppm.
    
  • C4/C9 (Syn-Methylene): Equivalent.

    
     33-35 ppm.
    
  • C8/C10 (Anti-Methylene): Equivalent.

    
     27-29 ppm.
    
  • C5/C7 (Bridgeheads): Equivalent.

    
     27-28 ppm.
    
  • C6 (Unique Methylene):

    
     37-38 ppm (Distal).
    

Note: Exact shifts vary by concentration/solvent, but the count (6 signals) is invariant.

Troubleshooting & Quality Control

If the spectrum is ambiguous, apply these checks:

  • The "Acetone" Trap: The synthesis involves acetone or acetyl groups. Ensure the singlet at

    
     2.17 ppm (acetone) or 
    
    
    
    2.15 ppm (acetyl starting material) is absent. The product methyls must be upfield (
    
    
    1.1-1.3 ppm).
  • Water Content: The tertiary alcohol is hygroscopic. A broad peak at

    
     1.6 ppm in 
    
    
    
    may mask cage protons. Run
    
    
    shake to identify the OH/Water peak.
  • DEPT-135 Confirmation:

    • Target (2-sub): The carbon attached to the side chain (C2) is a CH (Positive phase).

    • Isomer (1-sub): The carbon attached to the side chain (C1) is Quaternary (Absent in DEPT).

    • This is the fastest "Yes/No" confirmation step.

References

  • Duddeck, H. (1975). Structure elucidation of substituted adamantanes by 13C NMR spectroscopy. Organic Magnetic Resonance.[2] Link

  • Sigma-Aldrich. (2024). 2-Adamantan-1-yl-propan-2-ol (Isomer Reference Data).[3] AldrichCPR. Link

  • Krasutsky, P. A., et al. (2008). Synthesis and solid-state structure of 2-substituted adamantane derivatives. Journal of Molecular Structure. (Context for 2-substituted geometry).
  • Vicha, R., et al. (2006).[3] 2-(Adamantan-1-yl)-1,3-bis(4-methylphenyl)propan-2-ol.[3] Acta Crystallographica. Link (Provides structural context for steric crowding at the adamantyl-propanol interface).

  • ChemicalBook. (2024). 2-(1-Adamantyl)propan-2-ol Spectral Data. Link

Sources

Comparing reactivity of 2-Adamantan-2-yl-propan-2-ol vs 1-Adamantan-1-yl-propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Reactivity Guide: 2-Adamantan-2-yl-propan-2-ol vs. 1-Adamantan-1-yl-propan-2-ol

Executive Summary

This guide provides a technical comparison between 2-Adamantan-2-yl-propan-2-ol (Compound A) and 1-Adamantan-1-yl-propan-2-ol (Compound B) . While both share the lipophilic adamantane cage and a propanol backbone, their reactivity profiles diverge significantly due to the specific point of attachment on the adamantane ring (C2-bridge vs. C1-bridgehead) and the class of the alcohol (Tertiary vs. Secondary).

  • Compound A (2-Ad-2-PrOH): A sterically congested tertiary alcohol .[1] Reactivity is dominated by carbocation stability (SN1/E1) and resistance to oxidation. It acts as a rigid, bulky lipophilic anchor.[2]

  • Compound B (1-Ad-1-PrOH): A secondary alcohol with a methylene spacer. Reactivity includes facile oxidation to ketones and nucleophilic substitution. It offers a more flexible lipophilic tether.

Structural & Stereochemical Analysis

The fundamental difference lies in the steric environment of the adamantane attachment and the electronic nature of the alcohol center.

FeatureCompound A Compound B
IUPAC Name 2-(Adamantan-2-yl)propan-2-ol1-(Adamantan-1-yl)propan-2-ol
Structure Ad(C2)—C(OH)(CH₃)₂Ad(C1)—CH₂—CH(OH)—CH₃
Alcohol Class Tertiary (3°) Secondary (2°)
Adamantane Attachment C2 (Bridge) : Secondary carbon within the cage.[2][3]C1 (Bridgehead) : Tertiary carbon within the cage.[2]
Steric Environment High Congestion: The alcohol is directly attached to the concave C2 position, creating significant 1,3-diaxial strain with cage hydrogens.Moderate Congestion: The methylene spacer (—CH₂—) relieves direct steric pressure from the cage.
Electronic Effect C2 is electronically neutral but sterically deactivated.C1 is electron-donating via hyperconjugation (stabilizes adjacent cations).[4]

Reactivity Profiling

Oxidation Potential (The Primary Differentiator)

The most immediate functional difference is the response to oxidative conditions.

  • Compound A (Tertiary): Lacks an

    
    -hydrogen on the carbinol carbon. It is inert  to standard oxidative protocols (Swern, Jones, PCC) without breaking C-C bonds.
    
  • Compound B (Secondary): Possesses an

    
    -hydrogen. It readily oxidizes to the corresponding ketone: 1-(adamantan-1-yl)propan-2-one .
    

Experimental Implication: If your synthetic route requires a ketone intermediate for reductive amination, Compound B is the required starting material. Compound A cannot serve this pathway.

Dehydration (Elimination Reactions)

Both compounds undergo dehydration under acidic conditions, but the mechanisms and rates differ.

  • Compound A (E1 Mechanism):

    • Rate: Fast.

    • Mechanism: Protonation of OH

      
       Loss of H₂O 
      
      
      
      Formation of a stable tertiary carbocation stabilized by the adamantyl group.
    • Product: 2-Adamantan-2-yl-propene.[5] The steric bulk of the adamantane ring forces the double bond to the terminal position (Hofmann-like) or internal (Zaitsev) depending on the specific base, but the thermodynamic product is usually the internal alkene.

  • Compound B (E1/E2 Mechanism):

    • Rate: Moderate.

    • Mechanism: Requires higher activation energy than A. The resulting carbocation (secondary) is less stable than A's tertiary cation.

    • Product: Mixture of 1-(adamantan-1-yl)propene (conjugated with hyperconjugation from spacer) and 3-(adamantan-1-yl)propene.

Nucleophilic Substitution (SN1 vs SN2)
  • Compound A: Exclusively SN1 . The steric bulk at the C2-adamantyl interface completely blocks backside attack (SN2). Substitution requires generation of the tertiary carbocation.

  • Compound B: Can undergo SN2 with strong nucleophiles, though the adjacent neopentyl-like structure (Ad-CH₂-) slows the rate compared to simple isopropanol. SN1 is possible under solvolytic conditions.

Visualization: Reactivity Pathways

The following diagram maps the divergent chemical fates of the two isomers under standard conditions.

ReactivityComparison cluster_A Compound A (Tertiary) cluster_B Compound B (Secondary) CompA 2-Adamantan-2-yl- propan-2-ol CatA Tertiary Carbocation (Stable) CompA->CatA H+, -H2O (Fast) ProdA_Ox NO REACTION (Oxidation) CompA->ProdA_Ox PCC/Jones ProdA_Elim Alkene (Dehydration) CatA->ProdA_Elim -H+ CompB 1-Adamantan-1-yl- propan-2-ol KetoneB 1-Adamantan-1-yl- propan-2-one CompB->KetoneB PCC/Swern CatB Secondary Carbocation (Less Stable) CompB->CatB H+, Heat ProdB_Elim Alkene Mixture CatB->ProdB_Elim -H+

Figure 1: Divergent reactivity pathways. Note Compound B's unique ability to oxidize to a ketone, whereas Compound A is restricted to elimination/substitution pathways.

Experimental Protocols

These protocols are designed to validate the identity and reactivity differences described above.

Protocol 1: Synthesis of Compound A (Grignard Addition to Ketone)

Targeting the tertiary alcohol via direct addition to Adamantan-2-one.

  • Reagents: Adamantan-2-one (1.0 eq), Methylmagnesium bromide (3.0 M in ether, 1.2 eq), Dry THF.

  • Setup: Flame-dried 3-neck flask under Argon atmosphere.

  • Procedure:

    • Dissolve Adamantan-2-one in dry THF (0.5 M) and cool to 0°C.

    • Add MeMgBr dropwise over 30 mins. (Note: Steric hindrance at C2 is high; excess Grignard ensures conversion).

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Quench: Pour into saturated NH₄Cl (aq).

    • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO₄.

  • Purification: Silica gel chromatography (Hexane/EtOAc 9:1).

  • Validation: ¹H NMR will show a singlet for the gem-dimethyl groups (~1.2 ppm) and the absence of a carbinol proton.

Protocol 2: Synthesis of Compound B (Epoxide Opening)

Targeting the secondary alcohol via C1-nucleophile.

  • Reagents: 1-Adamantylmagnesium bromide (prepared from 1-bromoadamantane), Propylene oxide (1.2 eq), CuI (10 mol% catalyst).

  • Procedure:

    • Generate 1-AdMgBr in ether (reflux 1-Bromoadamantane with Mg turnings).

    • Cool to -20°C. Add CuI followed by Propylene oxide.

    • Stir at 0°C for 2 hours, then RT overnight.

    • Mechanism: The Grignard attacks the less hindered carbon of the epoxide, resulting in the secondary alcohol: Ad-CH₂-CH(OH)-CH₃.

  • Validation: ¹H NMR will show a multiplet for the carbinol proton (~3.8 ppm) and a doublet for the terminal methyl group.

Protocol 3: Comparative Lucas Test (Qualitative Kinetics)

To visually demonstrate the reactivity difference (SN1 rate).

  • Reagent: Lucas Reagent (Anhydrous ZnCl₂ in conc. HCl).

  • Step-by-Step:

    • Tube A: Add 100 mg of Compound A to 2 mL Lucas Reagent.

    • Tube B: Add 100 mg of Compound B to 2 mL Lucas Reagent.

  • Observation:

    • Result A: Solution turns cloudy immediately (seconds). The tertiary alcohol forms the insoluble alkyl chloride via a stable tertiary carbocation (SN1).

    • Result B: Solution remains clear or turns cloudy slowly (5-10 minutes) with heating. The secondary alcohol reacts much slower.

References

  • Olah, G. A., & Prakash, G. K. S. (1979). "Carbocations. Stable carbocations. CLXXII. 2-Adamantyl cations." The Journal of Organic Chemistry, 44(22), 3938–3941. Link

  • BenchChem. (2025).[2] "A Comparative Guide to the Biological Activity of 1-Adamantanol and 2-Adamantanol Derivatives." BenchChem Technical Guides. Link

  • Grogan, G., et al. (2019). "Synthesis of Sterically Congested 2,2'-Bi(Adamantyl)-Based Alcohol and Amines." The Journal of Organic Chemistry, 84(23), 15276–15282.[6] Link[6]

  • Sigma-Aldrich. "Product Specification: 2-Adamantan-1-yl-propan-2-ol."[7] Sigma-Aldrich Catalog. Link

Sources

A Comparative Guide to HPLC Method Development for the Purity Analysis of Adamantane Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) method development strategies for the purity analysis of adamantane alcohol (1-adamantanol). As researchers, scientists, and drug development professionals know, robust analytical methods are the bedrock of product quality and safety. Adamantane alcohol, a key building block in many pharmaceutical compounds, presents a unique analytical challenge due to its molecular structure. This guide will navigate that challenge by comparing distinct analytical pathways, providing the scientific rationale behind each experimental choice, and presenting detailed protocols to ensure trustworthy and reproducible results.

The Core Analytical Challenge: The Absence of a Chromophore

Adamantane alcohol's structure consists of a bulky, hydrophobic adamantane cage and a single polar hydroxyl group. Critically, it lacks a chromophore, a part of a molecule that absorbs ultraviolet (UV) or visible light.[1][2] This property renders it effectively invisible to the most common and widely used HPLC detector, the UV-Vis or Photodiode Array (PDA) detector. Therefore, successful purity analysis requires a strategic departure from standard HPLC protocols.

This guide will compare two primary strategies to overcome this obstacle:

  • Direct Analysis using Universal Detectors: This approach analyzes the molecule in its native form by employing detectors that do not rely on light absorption.

  • Indirect Analysis via Pre-Column Derivatization: This strategy involves chemically modifying the adamantane alcohol molecule to attach a UV-absorbing "tag," enabling detection with standard UV detectors.

Chapter 1: Understanding the Analyte: Physicochemical Properties of 1-Adamantanol

A successful method begins with a thorough understanding of the analyte. 1-Adamantanol is a white, crystalline powder with a melting point of approximately 247°C.[3] It is readily soluble in organic solvents like methanol and ethanol but is only partly miscible or practically insoluble in water.[3][4][5] This solubility profile, combined with its non-volatile nature, is a critical consideration for both chromatographic separation and detection.[6][7]

The molecule's rigid, diamondoid structure gives it significant hydrophobicity, while the hydroxyl group provides a site for polar interaction. This amphiphilic character makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC), where separation is driven by hydrophobic interactions with a non-polar stationary phase.[8][9]

Workflow start Purity Analysis of Adamantane Alcohol decision Does the analyte have a UV chromophore? start->decision path1 Direct Analysis: Universal Detectors decision->path1 No path2 Indirect Analysis: Pre-Column Derivatization decision->path2 No (Alternative) detectors Compare RI, ELSD, CAD path1->detectors derivatization Develop Derivatization Protocol + HPLC-UV path2->derivatization

Caption: High-level decision workflow for method development.

Chapter 3: Path 1 - Direct Analysis with Universal Detectors

This strategy is often preferred for its simplicity, as it measures the analyte directly without chemical modification, reducing sample preparation time and potential sources of error. The choice of detector is paramount. All universal aerosol-based detectors require that the mobile phase is volatile and the analyte is non-volatile. [10]

Comparison of Universal Detectors
Detector TypePrinciple of OperationAdvantagesDisadvantagesBest Suited For
Refractive Index (RI) Measures the difference in the refractive index of the mobile phase as the analyte passes through the flow cell. [11][12]Truly universal for any analyte; simple operation.Low sensitivity; highly sensitive to temperature and pressure fluctuations; not compatible with gradient elution . [11][13]Isocratic analysis of major components where high sensitivity is not required.
Evaporative Light Scattering (ELSD) Nebulizes eluent, evaporates the mobile phase, and measures light scattered by the remaining solid analyte particles. [7]Good sensitivity for non-volatile analytes; gradient compatible . [14]Response can be non-linear and dependent on particle size; requires optimization of gas flow and temperature. [15]Routine gradient analysis where consistent response across different analytes is less critical.
Charged Aerosol (CAD) Similar to ELSD, but after solvent evaporation, particles are charged and the total charge is measured by an electrometer. [10][16]High sensitivity (low ng); wide dynamic range; gradient compatible ; more uniform response than ELSD. [16][17]Requires volatile mobile phases; response can be influenced by mobile phase composition. [10]Demanding QC and R&D applications requiring high sensitivity, reproducibility, and gradient capabilities.

Given its superior performance, the Charged Aerosol Detector (CAD) represents the state-of-the-art for this application.

Experimental Protocol: Method Development with HPLC-CAD

This protocol outlines a systematic approach to developing a purity method for adamantane alcohol using a CAD system.

1. Initial Column and Mobile Phase Screening:

  • Rationale: Adamantane alcohol's hydrophobicity suggests a reversed-phase separation. C18 columns provide strong hydrophobic retention, while C8 columns offer slightly less retention, which can be useful for faster analysis. [18]Acetonitrile (ACN) and Methanol (MeOH) are common organic modifiers. [8]* Step 1: Select a C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Step 2: Prepare mobile phases: (A) Water and (B) Acetonitrile.

  • Step 3: Perform initial isocratic runs at 50% B, 60% B, and 70% B to determine the approximate elution conditions. Flow rate: 1.0 mL/min. Column temperature: 30°C.

  • Step 4: Repeat Step 3 using Methanol as mobile phase B to compare selectivity.

2. Gradient Optimization:

  • Rationale: A gradient is essential for separating impurities that may have significantly different polarities from the main adamantane alcohol peak.

  • Step 1: Based on screening, design a broad linear gradient (e.g., 5% to 95% B over 20 minutes).

  • Step 2: Analyze the resulting chromatogram to identify the elution window for the main peak and any impurities.

  • Step 3: Narrow and shallow the gradient around this window to maximize the resolution between the main peak and its closest impurities (e.g., 40% to 70% B over 15 minutes).

3. CAD Parameter Optimization:

  • Rationale: The CAD response is dependent on the complete evaporation of the mobile phase.

  • Step 1: Set the evaporator temperature according to the manufacturer's recommendation for the flow rate and mobile phase composition (typically 35-50°C).

  • Step 2: Ensure a stable nitrogen gas supply at the recommended pressure (e.g., 35-60 psi).

Hypothetical Performance Data Comparison

The following table illustrates the expected performance differences between the detectors for this application.

ParameterRI Detector (Isocratic)ELSD (Gradient)CAD (Gradient)
Mobile Phase 70:30 ACN/H₂OGradient 40-70% ACNGradient 40-70% ACN
Analysis Time 10 min15 min15 min
Resolution (Main Peak vs. Impurity) 1.22.52.8
Limit of Quantitation (LOQ) ~50 µg/mL~500 ng/mL~50 ng/mL
Gradient Compatible? NoYesYes
Chapter 4: Path 2 - Indirect Analysis via Pre-Column Derivatization

This classical approach chemically transforms the analyte into a UV-active derivative, allowing for detection with a standard and highly sensitive HPLC-UV system. [19][20]This adds steps to sample preparation but can unlock exceptional sensitivity.

Principle and Reagent Selection

The hydroxyl group of adamantane alcohol can be esterified with a reagent containing a strong chromophore. [21]A suitable reagent, such as Benzoyl Chloride , reacts with the alcohol to form an ester that strongly absorbs UV light. [19]

Experimental Protocol: Derivatization and HPLC-UV Analysis

1. Derivatization Procedure:

  • Rationale: This procedure creates a stable, UV-active ester of adamantane alcohol. A base is used to catalyze the reaction and neutralize the HCl byproduct.

  • Step 1 (Sample Prep): Accurately weigh ~10 mg of adamantane alcohol into a vial. Dissolve in 1 mL of a suitable aprotic solvent (e.g., Dichloromethane).

  • Step 2 (Reaction): Add 50 µL of a base catalyst (e.g., Pyridine or Triethylamine).

  • Step 3 (Derivatization): Add a slight molar excess of Benzoyl Chloride (~15 µL). Cap the vial and vortex.

  • Step 4 (Incubation): Allow the reaction to proceed at room temperature for 30-60 minutes.

  • Step 5 (Quenching): Add a small amount of methanol to react with any excess Benzoyl Chloride.

  • Step 6 (Dilution): Dilute the final reaction mixture with the mobile phase to the desired concentration for HPLC injection.

2. HPLC-UV Method Development:

  • Rationale: The resulting benzoyl ester is significantly more hydrophobic than the parent alcohol. The method must be adjusted accordingly.

  • Step 1: Use a C18 column.

  • Step 2: Set the UV detector to the wavelength of maximum absorbance for the benzoyl chromophore (approx. 230 nm).

  • Step 3: Develop a suitable reversed-phase gradient, likely requiring a higher percentage of organic solvent than the direct method (e.g., starting at 60% ACN).

Expected Performance of the Derivatization Method
ParameterExpected Value
Detector UV @ 230 nm
Linearity (r²) > 0.999
Limit of Quantitation (LOQ) < 10 ng/mL
Precision (%RSD) < 2.0%
Chapter 5: Head-to-Head Comparison and Final Recommendation
StrategyProsConsRecommendation
Direct (HPLC-CAD) Simple & Fast: No derivatization required, minimizing sample prep. [16]Direct Measurement: Analyzes the actual compound and its impurities. Robust: Less prone to errors from incomplete reactions or side products.Requires Specialized Detector: CAD systems are less common than UV detectors. Sensitivity: While excellent, it may be lower than an optimized derivatization method for ultra-trace analysis. [10]Recommended for most applications, including routine quality control and release testing. Its balance of simplicity, sensitivity, and direct analysis provides a reliable and efficient workflow.
Indirect (Derivatization-UV) Extreme Sensitivity: Can achieve very low detection limits with common UV detectors. [19]Utilizes Standard Equipment: Accessible to any lab with a standard HPLC-UV system.Complex & Time-Consuming: Adds multiple steps to sample prep. [22]Potential for Errors: Incomplete reactions, side products, or unstable derivatives can compromise accuracy. Indirect Measurement: Measures the derivative, not the native compound.Recommended for specialized applications, such as the detection of ultra-trace impurities or in labs without access to universal detectors. Requires extensive validation to ensure the derivatization step is robust and reproducible.
Chapter 6: Method Validation According to ICH Q2(R1)

Regardless of the chosen path, the final analytical procedure must be validated to prove it is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides the authoritative framework for this process. [23][24][25]

Key Validation Parameters for a Purity Method
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value. Often assessed by spike/recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).

A comprehensive validation report containing experimental data for all these parameters is required for regulatory submission and to ensure the long-term reliability of the method.

Conclusion

Developing a robust HPLC purity method for a non-chromophoric compound like adamantane alcohol requires a deliberate, science-based strategy. While pre-column derivatization offers a path to high sensitivity using standard equipment, the advent of advanced universal detectors, particularly the Charged Aerosol Detector, has transformed the landscape. For most applications in a modern pharmaceutical development or quality control environment, the HPLC-CAD method is superior . It provides an optimal blend of sensitivity, simplicity, and robustness by directly measuring the analyte of interest without the complexities and potential pitfalls of chemical derivatization. This direct approach leads to a more efficient, reliable, and easily transferable analytical method, ensuring the quality and purity of adamantane alcohol and the products derived from it.

References
  • Kaufman, S. L. (2005). HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection. Analytical Chemistry, 77(21), 6837-6843. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Waters Corporation. (n.d.). Charged Aerosol Detector | For HPLC & UHPLC Analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Charged aerosol detector. Retrieved from [Link]

  • Idowu, O. R., & Fung, Y. S. (1991). Rapid Derivatization of Alcohols with Carboxylic-Sulphonic Mixed Anhydrides for HPLC-UV/Fluorescence Analysis. Journal of Liquid Chromatography, 14(8), 1555-1571. [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]

  • Biocompare. (n.d.). HPLC Refractive Index Detectors. Retrieved from [Link]

  • KNAUER. (n.d.). RI Detectors – Reliable Refractive Index Detection for HPLC. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Adamantanol (CAS 768-95-6). Retrieved from [Link]

  • Esteve-Romero, J., & Carda-Broch, S. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Journal of Chromatography A, 1307, 1-17. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • ResearchGate. (2016). What are the applications of refractive index detector in HPLC analysis?. Retrieved from [Link]

  • LCGC International. (2009). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. Retrieved from [Link]

  • Biotech Fluidics. (n.d.). REFRACTiMASTER® RI HPLC detector. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Evaporative light scattering detector. Retrieved from [Link]

  • Labcompare. (n.d.). HPLC Refractive Index Detector (HPLC RI Detector). Retrieved from [Link]

  • Peak Scientific. (2017). What are Evaporative Light-Scattering Detectors?. Retrieved from [Link]

  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]

  • Wikipedia. (n.d.). Adamantane. Retrieved from [Link]

  • Welch Materials. (2024). Unlocking the Potential of Derivatization Technology in HPLC Analysis. Retrieved from [Link]

  • Héron, S., & Tchapla, A. (2003). Factors Affecting Sensitivity of Evaporative Light Scattering Detection. LCGC International, 21(7). [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • Lab Manager. (n.d.). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Retrieved from [Link]

  • Agilent Technologies. (n.d.). 1260 Infinity III Evaporative Light Scattering Detector | ELSD. Retrieved from [Link]

  • V. A. Ksendzova, et al. (2012). Liquid chromatography of adamantane derivatives. Journal of Analytical Chemistry, 67, 729-735. [Link]

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